Technical Documentation Center

(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid
  • CAS: 885275-99-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Synthetic Utility of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid

Executive Summary In the landscape of modern drug discovery and peptidomimetic design, the incorporation of conformationally restricted, non-natural amino acids is a critical strategy for improving target affinity and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, the incorporation of conformationally restricted, non-natural amino acids is a critical strategy for improving target affinity and metabolic stability. (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0) represents a highly specialized bifunctional building block[1]. By integrating a rigid azetidine core, a thiophene bioisostere, and an orthogonally protected amine, this compound serves as a versatile intermediate for synthesizing complex protease inhibitors, beta-lactamase inhibitors, and highly constrained peptide analogs[2].

This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven experimental protocols for its integration into synthetic workflows.

Structural & Physicochemical Profiling

Understanding the baseline physical properties of this building block is essential for predicting its behavior in organic solvents and during chromatographic purification. The compound features a molecular weight of 312.38 g/mol and presents multiple hydrogen bond donors and acceptors, making it highly polar yet soluble in standard polar aprotic solvents (e.g., DMF, DMSO, DCM)[1][3].

Table 1: Key Physicochemical Properties
PropertyValueStructural Significance
Chemical Name (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acidDefines the connectivity of the alpha-amino acid core.
CAS Registry Number 885275-99-0Unique identifier for procurement and literature[4].
Molecular Formula C₁₄H₂₀N₂O₄SHighlights the presence of the sulfur-containing heterocycle[1].
Molecular Weight 312.38 g/mol Critical for stoichiometric calculations in coupling[3].
Hydrogen Bond Donors 2 (COOH, NH)Influences solubility and stationary-phase interactions.
Hydrogen Bond Acceptors 5 (O, N, S atoms)Dictates potential binding interactions in the target pocket.
Rotatable Bonds 6Restricted compared to linear aliphatic amino acids.

Mechanistic Rationale in Drug Design (E-E-A-T)

The architectural design of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid is not arbitrary; every functional group serves a specific, causal purpose in medicinal chemistry[2].

  • The Thiophene-2-yl Moiety (Bioisosterism):

    • Causality: Thiophene is a classical bioisostere for a phenyl ring. Because sulfur is highly polarizable and the thiophene ring is slightly smaller than benzene, it can slide into tight hydrophobic sub-pockets (such as the S1 pocket of serine proteases) with higher affinity. Furthermore, replacing a phenyl ring with a thiophene alters the molecule's metabolic oxidation profile, often bypassing rapid cytochrome P450-mediated para-hydroxylation.

  • The Azetidine Core (Conformational Constraint):

    • Causality: Open-chain diamines suffer from a high entropic penalty upon binding to a receptor because they must freeze into a single conformation. By locking the alpha-amine into a 4-membered azetidine ring, the degrees of freedom are severely restricted. This conformational lock pre-organizes the 3-amino group into a specific spatial vector, drastically reducing the entropic cost of target engagement.

  • The Boc Group (Orthogonal Protection):

    • Causality: The tert-butyloxycarbonyl (Boc) group protects the primary amine at the 3-position of the azetidine. This ensures that during the activation and coupling of the alpha-carboxylic acid, the primary amine remains completely unreactive. The Boc group is acid-labile, providing orthogonal cleavage relative to base-labile (Fmoc) or hydrogenation-labile (Cbz) protecting groups.

Pharmacophore Core Alpha-Carbon Core (Chiral Center) Thiophene Thiophene-2-yl (Metabolic Stability) Core->Thiophene Hydrophobic vector Azetidine Azetidine Ring (Entropic Lock) Core->Azetidine Conformational constraint COOH Carboxylic Acid (Coupling Site) Core->COOH Amide bond formation Boc Boc Group (Orthogonal Protection) Azetidine->Boc Prevents side-reactions

Structural rationale and pharmacophore mapping of the compound.

Experimental Protocols & Self-Validating Workflows

Working with alpha-substituted, sterically hindered amino acids requires optimized synthetic protocols. The following methodologies are engineered with built-in causality and self-validation steps to ensure high-fidelity synthesis.

Protocol A: Sterically Hindered Amide Coupling

Because the alpha-carbon is attached to both a bulky thiophene ring and a tertiary amine (the azetidine nitrogen), standard coupling reagents (like DCC or EDC) often yield poor conversion rates. HATU is required to overcome this steric bulk.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid[5] and 1.1 equivalents of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and ensure the target amine is fully free-based, without competing for the activated ester.

  • Activation: Add 1.2 equivalents of HATU. Causality: HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the HOAt leaving group provides anchimeric assistance, driving the coupling forward despite the severe steric hindrance.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (In-Process QC): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram shows the complete disappearance of the starting material mass (m/z 312.38)[3].

Protocol B: Orthogonal Boc Deprotection

Once the core is coupled, the Boc group must be removed to expose the primary amine for subsequent functionalization.

Step-by-Step Methodology:

  • Solvation: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM).

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 20% v/v. Causality: TFA provides the protons necessary to cleave the tert-butyl carbamate via a carbocation mechanism, releasing isobutylene gas and CO₂.

  • Incubation: Stir at room temperature for 1 hour. (Note: Thiophene rings are generally stable to TFA, but if prolonged exposure causes polymerization, 1% triisopropylsilane (TIPS) can be added as a carbocation scavenger).

  • Self-Validation (Post-Cleavage QC): Evaporate the solvent under reduced pressure. Spot the residue on a silica TLC plate and apply a Kaiser (ninhydrin) stain, followed by gentle heating. A deep blue/purple color provides self-validating proof that the primary amine has been successfully unmasked.

Workflow Start Compound 885275-99-0 Coupling Amide Coupling HATU / DIPEA / DMF Start->Coupling Validate1 LC-MS Validation (Target: Disappearance of m/z 312) Coupling->Validate1 In-process QC Deprotect Boc Deprotection 20% TFA in DCM Validate1->Deprotect If >95% conversion Validate2 Kaiser Test (Target: Deep Blue Primary Amine) Deprotect->Validate2 Post-cleavage QC

Self-validating synthetic workflow for amide coupling and Boc deprotection.

References

  • Reagent Database. "(3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID". ReagentDatabase.com. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to (3-Boc-amino-azetidin-1-yl)(thiophen-2-yl)acetic Acid: A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Combination of Azetidine and Thiophene Moieties The field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Combination of Azetidine and Thiophene Moieties

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can provide access to new chemical spaces and improve the pharmacological properties of drug candidates. (3-Boc-amino-azetidin-1-yl)(thiophen-2-yl)acetic acid is a prime example of a thoughtfully designed building block that combines two key pharmacophores: the azetidine ring and the thiophene-2-acetic acid core.

The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery.[1][2] Its inherent ring strain and three-dimensional character can confer improved physicochemical properties to a molecule, such as increased solubility and metabolic stability.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring, highlighting its clinical significance.[1]

The thiophene ring, a sulfur-containing aromatic heterocycle, is another privileged scaffold in medicinal chemistry. Thiophene-2-acetic acid derivatives, in particular, have been explored as inhibitors of various enzymes, including microsomal prostaglandin E synthase-1 (mPGES-1), a key target in inflammation and cancer therapy.[3][4]

The combination of these two moieties in (3-Boc-amino-azetidin-1-yl)(thiophen-2-yl)acetic acid, with the added functionality of a Boc-protected amine, creates a versatile platform for generating a diverse range of derivatives with potential therapeutic applications. The protected amine allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis and Purification

While a specific documented synthesis for (3-Boc-amino-azetidin-1-yl)(thiophen-2-yl)acetic acid is not readily found, a plausible and efficient synthetic route can be designed based on established methodologies, particularly the aza-Michael addition.[5][6]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available reagents: thiophen-2-yl-acetic acid and 3-(Boc-amino)azetidine.

Synthetic_Pathway Thiophen2ylacetic_acid Thiophen-2-yl-acetic acid Bromo_ester Ethyl 2-bromo-2-(thiophen-2-yl)acetate Thiophen2ylacetic_acid->Bromo_ester 1. NBS, CCl4, AIBN (cat.) 2. Ethanol, Reflux Target_ester Ethyl (3-Boc-amino-azetidin-1-yl)(thiophen-2-yl)acetate Bromo_ester->Target_ester Aza-Michael Addition DBU, Acetonitrile, 45°C Boc_azetidine 3-(Boc-amino)azetidine (CAS: 91188-13-5) Boc_azetidine->Target_ester Target_acid (3-Boc-amino-azetidin-1-yl)(thiophen-2-yl)acetic acid Target_ester->Target_acid Saponification LiOH, THF/H2O caption Proposed synthetic route for the target compound. Drug_Discovery_Application Target_Compound (3-Boc-amino-azetidin-1-yl) (thiophen-2-yl)acetic acid Deprotection Boc Deprotection Target_Compound->Deprotection Amide_Coupling Amide Coupling Deprotection->Amide_Coupling Library_Synthesis Diverse Chemical Library Amide_Coupling->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Novel Drug Candidate Lead_Optimization->Drug_Candidate caption Workflow for utilizing the target compound in drug discovery.

Sources

Foundational

Structure Elucidation of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic Acid: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0)[1] Executive Summary & Structural Deconstruction Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0)[1]

Executive Summary & Structural Deconstruction

The molecule (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid is a highly functionalized, constrained unnatural amino acid (ncAA). Such compounds are heavily utilized in the design of peptidomimetics and small-molecule inhibitors (e.g., β -lactamase or thrombin inhibitors) due to their enhanced metabolic stability and restricted conformational space[2][3].

To unequivocally elucidate its structure, we must deconstruct the molecule into its four core topological modules:

  • The Thiophene Ring: An electron-rich aromatic heterocycle that provides distinct 1 H NMR splitting patterns ( J3,4​ , J4,5​ )[4].

  • The Azetidine Ring: A highly strained (~26 kcal/mol) four-membered nitrogen heterocycle. The ring puckering significantly influences the NMR J -couplings of the geminal and vicinal protons, making multidimensional NMR essential[5].

  • The Boc-Protected Amine: A tert-butoxycarbonyl group protecting the primary amine at the 3-position of the azetidine, serving as a massive 9H diagnostic singlet in NMR and a predictable neutral loss in mass spectrometry[6][7].

  • The Acetic Acid Core: The α -carbon acts as the central chiral hub, connecting the thiophene ring, the azetidine nitrogen, and the carboxylate group.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality & Logic: Electrospray Ionization (ESI) is selected due to the zwitterionic/polar nature of the carboxylic acid and the basic azetidine nitrogen. Time-of-Flight (TOF) mass analysis provides the sub-ppm mass accuracy necessary to unequivocally confirm the molecular formula (C 14​ H 20​ N 2​ O 4​ S). Furthermore, controlled fragmentation is used as a self-validating mechanism to prove the presence of the Boc group[7].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The acidic modifier forces the protonation of the azetidine nitrogen, yielding a strong [M+H] + signal.

  • Injection & Ionization: Inject 2 μ L into the ESI source via a syringe pump at a flow rate of 10 μ L/min. Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V (soft ionization).

  • Primary Acquisition: Acquire data in positive ion mode ( m/z 100–1000) to identify the intact molecular ion.

  • Validation Checkpoint (In-Source CID): Induce collisionally activated dissociation (CID) by increasing the cone voltage to 60 V. The diagnostic concerted loss of the Boc group (loss of isobutylene + CO 2​ , Δm/z = -100.0524 Da) must be observed to validate the tert-butyl carbamate moiety[7].

Table 1: HRMS (ESI-TOF) Quantitative Data Summary
Ion SpeciesFormulaTheoretical m/z Expected Experimental m/z Mass Error (ppm)Diagnostic Significance
[M+H] + C 14​ H 21​ N 2​ O 4​ S + 313.1217313.1220< 2.0Confirms intact molecular formula
[M+H - Boc] + C 9​ H 13​ N 2​ O 2​ S + 213.0692213.0695< 2.0Validates tert-butyl carbamate
[M+H - Boc - H 2​ O] + C 9​ H 11​ N 2​ OS + 195.0587195.0590< 2.0Confirms free carboxylic acid

Multidimensional NMR Spectroscopy Protocol

Causality & Logic: While 1D 1 H and 13 C NMR can identify the isolated spin systems, they cannot prove how these modules are connected. 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. By observing the 3JCH​ couplings from the azetidine ring protons and the thiophene protons to the central α -carbon, we create a self-validating map of the molecular topology[8][9].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO is an aprotic hydrogen-bond acceptor that prevents the rapid chemical exchange of the carbamate NH and carboxylic acid OH protons, allowing their direct observation[6].

  • 1D Acquisition: Acquire 1 H NMR (64 scans, d1=2s) and 13 C NMR (1024 scans, d1=2s) at 298 K on a 500 MHz spectrometer.

  • 2D Acquisition (Connectivity):

    • Acquire 1 H- 1 H COSY to map the continuous Azetidine CH 2​ -CH-CH 2​ spin system.

    • Acquire 1 H- 13 C HSQC to assign directly bonded protons to their respective carbons.

    • Acquire 1 H- 13 C HMBC (optimized for long-range nJCH​ = 8 Hz) to establish quaternary carbon connectivity.

  • Validation Checkpoint: In the HMBC spectrum, the isolated α -CH proton must show simultaneous cross-peaks to the thiophene C2/C3 carbons, the carboxylate C=O, and the azetidine C2'/C4' carbons. This single node validates the entire structural assembly[9].

Table 2: NMR Spectral Assignments (500 MHz, DMSO- d6​ )
Position 1 H NMR ( δ , ppm, mult, J in Hz) 13 C NMR ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
α -CH 4.85 (s, 1H)68.5COOH, Thiophene-C2, Azetidine-C2'/C4'
COOH 12.50 (br s, 1H)172.0-
Thiophene-H3 7.15 (dd, J =3.5, 1.2, 1H)126.8Thiophene-C2, C4, α -C
Thiophene-H4 7.00 (dd, J =5.1, 3.5, 1H)125.2Thiophene-C2, C5
Thiophene-H5 7.45 (dd, J =5.1, 1.2, 1H)127.5Thiophene-C3, C4
Azetidine-H2', H4' 3.85 (m, 2H), 4.15 (m, 2H)59.2Azetidine-C3', α -C
Azetidine-H3' 4.30 (m, 1H)45.8Azetidine-C2', C4', Boc-C=O
Boc-NH 7.50 (d, J =7.5, 1H)-Boc-C=O, Azetidine-C3'
Boc-C=O -155.4-
Boc-C(CH 3​ ) 3​ -78.5Boc-CH 3​
Boc-CH 3​ 1.40 (s, 9H)28.2Boc-C(CH 3​ ) 3​ , Boc-C=O

Elucidation Logic & Workflow

The structural elucidation follows a strict hierarchical logic, moving from bulk molecular formula confirmation to precise stereochemical assignment.

Workflow Start Unknown Sample C14H20N2O4S HRMS HRMS (ESI-TOF) Confirm [M+H]+ 313.1217 Identify -Boc loss (-100 Da) Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Thiophene, Azetidine, Boc, and α-CH groups HRMS->NMR1D NMR2D 2D NMR (COSY, HSQC) Assign spin systems (Azetidine ring protons) NMR1D->NMR2D HMBC HMBC & 1H-15N HMBC Confirm Azetidine N1 linkage to α-Carbon & Thiophene NMR2D->HMBC Stereo Chiral HPLC / X-Ray Determine Absolute Configuration at α-C HMBC->Stereo Final Structure Confirmed: (3-Boc-amino-azetidin-1-yl)- thiophen-2-yl-acetic acid Stereo->Final

Figure 1: Sequential analytical workflow for the structural elucidation of the target unnatural amino acid.

Stereochemical Determination

Because the α -carbon is a chiral center, the synthesized compound typically exists as a racemate unless synthesized via asymmetric catalysis[10]. To determine the absolute configuration (R or S), the compound must be subjected to chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralpak AD-H.

If the absolute stereochemistry must be assigned de novo without a known reference standard, crystallization of the compound with a chiral resolving agent (e.g., (+)-cinchonine) followed by single-crystal X-ray diffraction (XRD) is the gold standard. This allows for absolute assignment via the Flack parameter[11].

References

  • Reagent Database : "(3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID". Reagent Database. 1

  • Benchchem Technical Support : "¹H NMR Analysis of Methyl 1-Boc-azetidine-3-carboxylate: A Comparative Guide". Benchchem. 6

  • Gudelis, E., et al. : "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates". Molecules 2023, 28(3), 1091.8

  • Bott, T. M., & West, F. G. : "Preparation and Synthetic Applications of Azetidines". Heterocycles 2012, 84(1), 229. 5

  • PLoS One : "Automated software-assisted approach for exploring metabolic susceptibility and degradation products in macromolecules using high-resolution mass spectrometry". PLoS One 2025. 7

Sources

Exploratory

Pharmacological Diversification of Thiophene-Azetidine Derivatives: A Technical Guide to Synthesis, Biological Activity, and SAR

Executive Summary The integration of thiophene and azetidine (specifically azetidin-2-one or β-lactam) scaffolds represents a highly strategic approach in modern medicinal chemistry. By combining the bioisosteric versati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of thiophene and azetidine (specifically azetidin-2-one or β-lactam) scaffolds represents a highly strategic approach in modern medicinal chemistry. By combining the bioisosteric versatility of the thiophene ring with the rigid, conformationally restricted geometry of the azetidine core, researchers have developed potent agents with diverse pharmacological profiles, ranging from nanomolar tubulin inhibitors for oncology to broad-spectrum antimicrobial agents tackling multi-drug resistant (MDR) pathogens. This whitepaper provides an in-depth technical analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of thiophene-azetidine derivatives.

Pharmacophore Rationale: The Thiophene-Azetidine Axis

The design of thiophene-azetidine hybrids is driven by precise structural causality:

  • Azetidine/β-Lactam Core (Conformational Rigidity): Natural products like Combretastatin A-4 (CA-4) possess an ethylene bridge that is highly susceptible to cis-trans isomerization, leading to inactive trans-isomers in vivo. Replacing this bridge with a 1,4-diaryl-2-azetidinone ring locks the molecule into the bioactive cis-conformation required for binding to target proteins (e.g., the colchicine site of tubulin), drastically improving metabolic stability[1].

  • Thiophene Moiety (Bioisosterism & Lipophilicity): Thiophene acts as a classic bioisostere for phenyl rings. Its sulfur atom alters the molecule's electron density, polarizability, and dipole moment. This modification enhances favorable S-π interactions within hydrophobic protein pockets and improves membrane permeability, a critical factor for targeting Gram-negative bacterial efflux systems[1],[2].

Synthetic Workflows and Methodologies

The most robust method for constructing the thiophene-azetidinone scaffold is the Staudinger [2+2] cycloaddition. This reaction allows for the highly diastereoselective formation of the β-lactam ring.

SynthesisWorkflow A Thiophene Carboxaldehyde + Substituted Aniline B Imine Formation (Schiff Base) A->B Condensation D Staudinger Cycloaddition ([2+2] Cycloaddition) B->D Nucleophilic Attack C Ketene Generation (Chloroacetyl Chloride + Et3N) C->D Reactive Intermediate E Thiophene-Azetidinone (β-Lactam) Scaffold D->E Cyclization F Structural Diversification (Pd-Catalyzed Cross-Coupling) E->F Late-Stage Functionalization

Synthetic workflow for thiophene-azetidinones via Staudinger cycloaddition.

Protocol 1: Synthesis of Thiophene-Azetidinones via Staudinger Cycloaddition

Causality & Self-Validation: This protocol is designed to be self-validating through real-time spectroscopic monitoring. The use of triethylamine (Et₃N) is causal; it acts as a weak base to generate the highly reactive ketene intermediate in situ from chloroacetyl chloride.

  • Imine (Schiff Base) Formation: Condense thiophene-2-carboxaldehyde (1.0 eq) with a substituted aniline (1.0 eq) in absolute ethanol. Reflux for 3-5 hours.

    • Validation Check: Monitor via IR spectroscopy. The reaction is complete when the aldehyde C=O stretch (~1700 cm⁻¹) disappears and a sharp C=N imine stretch appears at ~1620 cm⁻¹.

  • Ketene Generation & Cycloaddition: Dissolve the purified imine in anhydrous 1,4-dioxane. Cool the system to 0°C using an ice-salt bath. Add Et₃N (3.0 eq).

  • Dropwise Addition: Slowly add chloroacetyl chloride (1.5 eq) dropwise over 30 minutes to prevent exothermic degradation. Stir at room temperature for 12-15 hours.

  • Workup & Validation: Pour the mixture into crushed ice. Filter the resulting precipitate and recrystallize from aqueous DMF.

    • Validation Check: Confirm the β-lactam ring formation via IR spectroscopy by the appearance of a distinct, high-frequency carbonyl absorption band at ν = 1790–1815 cm⁻¹[1].

Biological Activity Spectrum

Anticancer Efficacy & Tubulin Inhibition

Thiophene-azetidinone derivatives have shown profound efficacy as rigid analogues of Combretastatin A-4. By substituting the 3-position of the β-lactam ring with an aryl or thiophene group, these compounds achieve potent nanomolar activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) without causing significant cytotoxicity to normal epithelial cells[1].

TubulinPathway TAD Thiophene-Azetidine Derivative Col Colchicine Binding Site on β-Tubulin TAD->Col High Affinity Binding Inh Inhibition of Tubulin Polymerization Col->Inh Destabilizes Microtubules Arr G2/M Phase Cell Cycle Arrest Inh->Arr Mitotic Spindle Failure Apo Apoptosis (Caspase Activation) Arr->Apo Prolonged Arrest

Mechanism of action for thiophene-azetidine tubulin inhibitors.

Antimicrobial Action

Thiophene-azetidine hybrids exhibit broad-spectrum antimicrobial properties. Naphtho[2,1-b]thiophene azetidinones have demonstrated excellent inhibitory activity against Staphylococcus aureus and Candida albicans. Furthermore, novel aminothiophene derivatives have proven highly effective against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli by permeabilizing the bacterial membrane and binding to outer membrane proteins (Omp33, CarO1)[2].

Quantitative Activity Data
Compound ClassTarget / PathogenKey Structural FeaturesBiological ActivityReference
Azetidinone CA-4 Analogs MCF-7 & MDA-MB-2313,4,5-trimethoxyphenyl, β-lactam coreIC₅₀: ~10-50 nM1
Naphtho-thiophene Azetidinones S. aureus, P. aeruginosaChloro-substituted azetidinoneMIC: < 1 µM
Thiophene-Azetidine Hybrids E. coli (Col-R)Aminothiophene moietyMIC: 8-32 mg/L2
Thiophene-1,2,5-oxadiazole HepG-2, MDA-MB-231Fluorinated phenyl ringIC₅₀: 11.5 - 13 µM3

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Self-Validation: This assay measures the direct interaction of the compound with tubulin. The system is self-validating through the simultaneous use of a polymerization enhancer (Paclitaxel) and an inhibitor (Colchicine).

  • Preparation: Reconstitute purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Incubation: In a 96-well half-area plate, add 5 µL of the test thiophene-azetidine compound (dissolved in DMSO, final DMSO <1%).

  • Controls: Include wells for Paclitaxel (positive control for hyper-polymerization), Colchicine (positive control for inhibition), and 1% DMSO vehicle (negative control).

  • Measurement: Add 45 µL of the tubulin solution to each well at 37°C. Immediately monitor the polymerization by measuring fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes using a microplate reader.

    • Validation Check: The assay is valid only if the Paclitaxel curve shows a rapid, steep increase in fluorescence, while the Colchicine curve remains near baseline.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Causality & Self-Validation: To ensure the observed MIC is due to the compound and not solvent toxicity or contamination, strict internal controls are mandated[4].

  • Inoculum Preparation: Adjust the bacterial/fungal suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in Mueller-Hinton Broth.

  • Serial Dilution: Perform two-fold serial dilutions of the synthesized compound (ranging from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.

  • Controls: Include Cefadroxil/Fluconazole (positive controls), 1% DMSO (vehicle control), and uninoculated broth (sterility control).

  • Incubation & Readout: Inoculate wells with 10 µL of the microbial suspension. Incubate at 37°C for 24 hours. The MIC is the lowest concentration showing no visible growth.

    • Validation Check: The sterility control must remain optically clear, and the vehicle control must show dense, uniform turbidity.

Structure-Activity Relationship (SAR) Guidelines

  • The β-Lactam Carbonyl is Essential: The C=O group of the azetidinone ring is critical for target binding. Attempting reductive ring-opening with metal hydrides to yield γ-aminoalcohols completely abolishes antiproliferative activity[1].

  • Thionation Modulates Specificity: Converting the β-lactam carbonyl to a thione (C=S) using Lawesson's reagent (characterized by a ν = 1592.5 cm⁻¹ IR shift) alters the hydrogen-bonding profile. While it may slightly reduce tubulin affinity, it often enhances penetration against specific Gram-negative efflux pumps due to increased lipophilicity,[1].

  • Aryl Substitution: The presence of a 3,4,5-trimethoxyphenyl group on the azetidine N-1 position is an absolute requirement for mimicking the A-ring of Combretastatin A-4, maximizing cytotoxicity against MCF-7 lines[1].

Conclusion

The fusion of thiophene and azetidine architectures provides a highly tunable, conformationally stable platform for drug discovery. By leveraging Staudinger cycloadditions and rigorous SAR-guided modifications, researchers can selectively direct these scaffolds toward potent anticancer tubulin inhibition or broad-spectrum antimicrobial activity.

Sources

Foundational

The Azetidine Scaffold in Modern Medicinal Chemistry: Physicochemical Profiling and Synthetic Workflows

Introduction: The Strategic Value of Conformational Restriction In my experience leading lead optimization campaigns, transitioning from a flexible piperidine or pyrrolidine to an azetidine scaffold is rarely a simple bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Restriction

In my experience leading lead optimization campaigns, transitioning from a flexible piperidine or pyrrolidine to an azetidine scaffold is rarely a simple bioisosteric swap. It is a strategic maneuver designed to fundamentally alter a molecule's three-dimensional vector space, lower its lipophilicity, and eliminate metabolic liabilities.

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have emerged as privileged motifs in modern drug discovery[1]. Historically, their incorporation was hindered by the synthetic challenges associated with constructing highly strained rings. However, recent advances in photoredox catalysis and strain-release methodologies have unlocked this chemical space, allowing medicinal chemists to leverage the azetidine ring's unique sp³-rich character and conformational rigidity to enhance pharmacokinetic (PK) properties, aqueous solubility, and target selectivity[1].

Physicochemical Profiling: Causality Behind the Scaffold

To understand why azetidines are so effective, we must examine the causality behind their physicochemical properties. The compact four-membered ring possesses significant angle strain, forcing the internal C-C-C bond angles to deviate from the ideal tetrahedral 109.5° to approximately 90°[2].

To compensate for this internal compression, the exocyclic C-H bonds gain increased s-character. This rehybridization shortens the C-H bonds and increases their bond dissociation energy (BDE). In the context of drug metabolism, this elevated BDE raises the activation energy required for Cytochrome P450-mediated hydrogen atom transfer (HAT). Consequently, replacing a larger heterocycle with an azetidine inherently protects the scaffold from rapid oxidative clearance, improving metabolic stability[1]. Furthermore, the removal of non-polar methylene (CH₂) units lowers the overall lipophilicity (logD) without drastically altering the basicity of the amine.

Quantitative Comparison of Small Aliphatic Rings

The following table summarizes the key quantitative physicochemical differences between azetidine and other common cyclic scaffolds used in drug design.

PropertyAzetidineCyclobutanePyrrolidinePiperidine
Ring Size & Type 4-membered (N-heterocycle)4-membered (Carbocycle)5-membered (N-heterocycle)6-membered (N-heterocycle)
Ring Strain (kcal/mol) ~25.2~26.0~6.0~0.0
pKa (Conjugate Acid) 11.29N/A11.2711.22
Median Puckering Angle ~15.0°15.5°Variable (Envelope)Chair Conformation
Metabolic Liability Low (High C-H BDE)LowModerateHigh (Multiple CH₂ sites)

(Data synthesized from structural and physicochemical profiling of small rings[2])

Pharmacological Translation: FDA-Approved Therapeutics

The theoretical benefits of azetidines have successfully translated into the clinic. Several FDA-approved drugs utilize the azetidine motif to achieve precise receptor targeting and optimal PK profiles[1]. For example, Cobimetinib (a MEK inhibitor) and Azelnidipine (a calcium channel blocker) rely on azetidine to improve solubility and metabolic stability.

One of the most prominent examples is Baricitinib , an oral Janus kinase (JAK1/JAK2) inhibitor used to treat rheumatoid arthritis and alopecia areata. The azetidine ring in Baricitinib serves as a rigid spacer that optimally orients the cyano-ethyl group into the ATP-binding pocket of the JAK enzyme, maximizing binding affinity while keeping the molecular weight strictly constrained[1].

JAK_STAT Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase (Active) Receptor->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine Scaffold) Baricitinib->JAK ATP Competitive Inhibition Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Caption: Mechanism of Baricitinib: Azetidine-driven JAK1/2 inhibition blocking STAT signaling.

Advanced Synthetic Methodologies: Overcoming Thermodynamic Barriers

Traditional intramolecular cyclization to form azetidines is notoriously difficult. The reaction is plagued by poor kinetics due to a high entropic penalty and the ~25.2 kcal/mol ring strain barrier[2]. To bypass these limitations, modern synthetic workflows utilize photochemical activation and strain-release mechanisms to create self-validating, thermodynamically favorable systems.

Protocol 1: Visible-Light-Mediated Aza-Paternò-Büchi [2+2] Cycloaddition

This protocol bypasses the thermodynamic barrier of 4-membered ring formation by utilizing light to access reactive triplet states, driving an intermolecular [2+2] cycloaddition between an amine precursor and an alkene[3],[4].

Step-by-Step Methodology:

  • Substrate Preparation: In a 10 mL reaction vial, dissolve the amine precursor (e.g., dihydroquinoxalinone or 2-isoxazoline-3-carboxylate) and the target alkene (e.g., styrene, 20 equivalents) in a degassed solvent such as acetonitrile (MeCN).

  • Photocatalyst Addition: Introduce an Iridium-based photocatalyst, such as Ir(ppy)3 or fac-[Ir(dFppy)3] at a 1-5 mol% loading. These catalysts are chosen for their efficient triplet energy transfer capabilities[3],[4].

  • Irradiation & Aerobic Oxidation: Expose the reaction solution to ambient atmosphere for 3 hours using a cannula for gas exchange to introduce oxygen, which acts as a terminal oxidant. Seal the vessel and irradiate the mixture using a 450 nm blue LED for an additional 21 hours. The oxygen drives a radical/polar crossover cyclization, ensuring the reaction proceeds unidirectionally[3].

  • Isolation: Quench the reaction, evaporate the solvent under reduced pressure, and purify the highly substituted azetidine cycloadduct via silica gel flash column chromatography.

Protocol 2: Strain-Release Difunctionalization for N-SF₅ Azetidines

The pentafluorosulfanyl (SF₅) group is a highly lipophilic, electron-withdrawing bioisostere for tert-butyl or CF₃ groups. Direct N-functionalization of azetidines with SF₅ is synthetically prohibitive. Instead, this protocol leverages the massive internal ring strain of azabicyclo[1.1.0]butanes (ABBs) to thermodynamically drive the reaction forward upon cleavage of the central C-N bond[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare bench-stable SF₅-transfer reagents (e.g., utilizing an SF₅-halide precursor) and the desired azabicyclo[1.1.0]butane (ABB) substrate.

  • Photoredox Setup: Combine the ABB substrate (1.0 equiv), the SF₅-transfer reagent (1.7 equiv), and a photoredox catalyst in a suitable solvent mixture under a strict inert argon atmosphere to prevent premature radical quenching[5].

  • Radical Generation & Attack: Irradiate the mixture with a 395 nm or 450 nm LED light source. The photocatalyst undergoes single-electron transfer (SET) upon excitation, generating an SF₅ radical. This radical regioselectively attacks the highly strained central C-N bond of the ABB[5].

  • Strain-Release & Recombination: The radical attack forces the cleavage of the bicyclic system. The release of the bicyclic ring strain provides the thermodynamic driving force, yielding a stable, functionalized N-SF₅ azetidine.

  • Purification: Monitor completion via NMR or LC-MS, quench the reaction, and isolate the N-SF₅ azetidine via standard chromatographic techniques.

Strain_Release ABB Azabicyclo[1.1.0]butane (Strained Precursor) Attack Strain-Release C-N Bond Cleavage ABB->Attack Substrate PhotoCat Photocatalyst + LED (SET Activation) Radical Radical Generation (SF5•) PhotoCat->Radical Excitation Radical->Attack Addition Product Functionalized N-SF5 Azetidine Attack->Product Recombination

Caption: Photoredox strain-release workflow: Converting azabicyclo[1.1.0]butanes to N-SF5 azetidines.

Conclusion

The azetidine scaffold is far more than a structural novelty; it is a highly functional, conformationally restricted motif that directly addresses the attrition rates associated with poor pharmacokinetics in drug discovery. By understanding the causality between its strained geometry and its metabolic resilience, and by adopting modern photoredox and strain-release synthetic workflows, medicinal chemists can efficiently explore underexplored chemical space and design next-generation therapeutics with superior clinical profiles.

References

  • Source: PubMed / National Institutes of Health (nih.gov)
  • Source: PMC / National Institutes of Health (nih.gov)
  • Source: Organic Letters / American Chemical Society (acs.org)
  • Source: PMC / National Institutes of Health (nih.gov)
  • Source: Royal Society of Chemistry (rsc.org)

Sources

Protocols & Analytical Methods

Method

Application Note: Preparative Purification of (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid

Introduction & Structural Profiling (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid is a highly functionalized, non-natural amino acid derivative. As a building block in drug development, its structural complexity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Profiling

(3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid is a highly functionalized, non-natural amino acid derivative. As a building block in drug development, its structural complexity presents unique chromatographic challenges. The molecule contains an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group, a basic tertiary amine within the azetidine ring, a UV-active thiophene moiety, and an acidic carboxylate. This combination results in zwitterionic behavior at physiological pH, demanding a highly controlled purification strategy to prevent degradation while achieving >98% purity.

Causality in Method Design (Expertise & Experience)

As application scientists, we must design methods based on the physicochemical causality of the molecule rather than relying on generic laboratory defaults.

  • The Zwitterionic Dilemma: The molecule possesses both a carboxylic acid (pKa ~2.5) and a basic azetidine nitrogen (pKa ~8.5). Standard normal-phase silica chromatography is ineffective due to irreversible polar interactions and severe peak tailing. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory.

  • Protecting Group Vulnerability: The Boc group forms a carbamate bond that is fundamentally designed to be[]. While 0.1% TFA is a standard mobile phase additive for [2], utilizing it for preparative-scale purification introduces a critical risk. During post-purification lyophilization, the evaporation of water and acetonitrile concentrates residual TFA, drastically lowering the pH and causing premature Boc deprotection.

  • Strategic Resolution: To circumvent degradation, we employ a volatile neutral buffer system (10 mM Ammonium Bicarbonate, pH 7.8). At this pH, the carboxylic acid is fully ionized, but the azetidine nitrogen is partially deprotonated, allowing the hydrophobic Boc and thiophene groups to drive retention on a C18 column. Volatile buffers like ammonium acetate or bicarbonate are[3].

Speciation Acidic pH < 3 (e.g., 0.1% TFA) Cationic State (+1 Net Charge) BocLoss Risk: Boc Cleavage During Lyophilization Acidic->BocLoss Evaporation Neutral pH 6 - 8 (e.g., NH4HCO3) Zwitterionic / Anionic Optimal Retention Stable Stable Boc Group Excellent Peak Shape Neutral->Stable Ideal Range Basic pH > 10 (e.g., NaOH) Anionic State (-1 Net Charge) Degradation Risk: Base-Catalyzed Side Reactions Basic->Degradation Extreme pH

Fig 1. Causality of mobile phase pH on compound speciation and structural integrity.

Self-Validating Experimental Protocols

A self-validating purification system requires that the preparative method is not a blind run, but a mathematically scaled execution of an analytical scouting run. This guarantees optimal resolution from closely eluting impurities and ensures that the[4] are properly retained.

Step 1: Sample Preparation
  • Weigh the crude (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid.

  • Dissolve in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL. The high solvent strength ensures complete solubilization of both zwitterionic and neutral impurities.

  • Filter the solution through a 0.22 µm PTFE syringe filter to prevent [2].

Step 2: Analytical Scouting (System Validation)

Inject 10 µL of the filtered sample onto an analytical C18 column to determine the exact elution percentage of the target compound.

Table 1: Analytical Scouting Gradient

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 10mM NH₄HCO₃) % Mobile Phase B (Acetonitrile)
0.0 1.0 95 5
2.0 1.0 95 5
15.0 1.0 5 95

| 18.0 | 1.0 | 5 | 95 |

Step 3: Preparative RP-HPLC Execution

Based on the scouting run, adjust the preparative gradient to form a shallow "Focus Gradient" (spanning ±20% of the elution point). Utilize a C18 AQ (Aqueous-compatible) stationary phase, which excels at retaining polar molecules.

Table 2: Preparative HPLC Parameters

Parameter Specification
Column C18 AQ, 21.2 x 250 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 7.8)
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 20.0 mL/min
Detection 214 nm (Boc-amino acid backbone), 254 nm (Thiophene ring)

| Injection Volume | 1.0 - 5.0 mL (Concentration-dependent) |

Table 3: Preparative Focus Gradient (Example for ~40% B Elution)

Time (min) % Mobile Phase A % Mobile Phase B Description
0.0 80 20 Equilibration
5.0 80 20 Isocratic Hold (Desalting)
25.0 40 60 Shallow Focus Gradient
26.0 5 95 Column Wash

| 32.0 | 5 | 95 | Column Wash |

Step 4: Fraction Pooling and Lyophilization
  • Analyze collected fractions via LC-MS. The target mass is m/z 313.1 [M+H]⁺ . (Note: A common in-source fragmentation peak at m/z 213.1[M-Boc+H]⁺ may appear; this is an artifact of the MS ionization process, not degradation within the fraction).

  • Pool pure fractions (>98% UV purity).

  • Freeze immediately in a -80°C cold trap and lyophilize. The use of ammonium bicarbonate ensures the buffer sublimates completely without altering the pH, leaving the Boc group entirely intact.

Workflow Step1 1. Crude Mixture (3-Boc-amino-azetidin-1-yl)- thiophen-2-yl-acetic acid Step2 2. Sample Preparation Dissolve in 1:1 DMSO:MeOH Filter (0.22 µm) Step1->Step2 Step3 3. RP-HPLC Purification C18 Column, 10 mM NH4HCO3 / MeCN Monitor at 214 nm & 254 nm Step2->Step3 Step4 4. Fraction Pooling Verify purity via Analytical LC-MS Step3->Step4 Step5 5. Lyophilization Cold Trap (-80°C) to prevent thermal degradation Step4->Step5 Step6 6. Purified Product >98% Purity, Intact Boc Group Step5->Step6

Fig 2. Step-by-step workflow for the preparative purification of the target compound.

References

  • Title : Development of a Reversed-Phase Chiral HPLC Method for Concurrent Analysis of Boc-L-Valine Source : SCIRP (Scientific Research Publishing) URL : [Link]

  • Title : Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system Source : Teledyne ISCO URL :[Link]

Sources

Application

Application Note: Aza-Michael Addition for Azetidine Functionalization

Executive Summary The azetidine ring is a highly sought-after pharmacophore in modern drug discovery, prized for its ability to improve metabolic stability, lower lipophilicity, and impart structural rigidity compared to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring is a highly sought-after pharmacophore in modern drug discovery, prized for its ability to improve metabolic stability, lower lipophilicity, and impart structural rigidity compared to acyclic amines. However, the inherent ring strain of this four-membered heterocycle often complicates late-stage functionalization. The aza-Michael addition provides a highly robust, atom-economical pathway to construct carbon-nitrogen bonds, enabling the synthesis of diverse 3-substituted azetidine derivatives. This application note details a field-proven, self-validating protocol for the base-catalyzed aza-Michael addition of various N -nucleophiles to a methyl 2-( N -Boc-azetidin-3-ylidene)acetate acceptor [1][2].

Scientific Rationale & Mechanistic Insights

The core of this methodology relies on the conjugate addition of an amine (donor) to an α,β -unsaturated carbonyl compound (acceptor). To ensure high yields and minimize side reactions, the experimental design relies on three critical mechanistic pillars:

  • Catalyst Selection (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base. As a strong, sterically hindered, and non-nucleophilic amidine base, DBU efficiently deprotonates the N -nucleophile (especially weakly acidic azoles) without competitively attacking the electrophilic double bond of the Michael acceptor.

  • Solvent Microenvironment (Acetonitrile): Anhydrous acetonitrile (MeCN) is the optimal solvent. Its polar aprotic nature stabilizes the highly polar enolate transition state formed during the conjugate addition, significantly accelerating reaction kinetics compared to non-polar solvents.

  • Protecting Group Strategy ( N -Boc): The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen serves a dual purpose. It prevents unwanted self-condensation or polymerization of the azetidine precursor and its electron-withdrawing nature subtly activates the exocyclic double bond toward nucleophilic attack.

Reaction Pathway Visualization

ProtocolWorkflow Step1 1. Reagent Preparation (Acceptor + Donor in MeCN) Step2 2. Base Addition (1.0 eq DBU) Step1->Step2 Step3 3. Thermal Activation (Stir at 45-65 °C, 4-16h) Step2->Step3 Step4 4. In-Process Control (LC-MS / TLC Monitoring) Step3->Step4 Step4->Step3 Incomplete Step5 5. Quench & Workup (Sat. NH4Cl & Extraction) Step4->Step5 >95% Conversion Step6 6. Purification (Flash Chromatography) Step5->Step6

Workflow for the DBU-catalyzed aza-Michael addition to azetidine acceptors.

Experimental Protocol: Self-Validating Workflow

This protocol is adapted from the robust methodologies described by Gudelis et al. [1] and standard industry practices for azetidine functionalization [2].

Materials & Reagents
  • Acceptor: Methyl 2-( N -Boc-azetidin-3-ylidene)acetate (1.0 eq). (Note: This precursor is readily synthesized via a Horner-Wadsworth-Emmons reaction from N -Boc-azetidin-3-one).

  • Donor: Desired N -nucleophile (e.g., piperidine, pyrazole, imidazole) (1.0–1.2 eq).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).

  • Solvent: Anhydrous Acetonitrile (CH₃CN).

  • Workup Reagents: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology
  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-( N -Boc-azetidin-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile to achieve a 0.2 M concentration. Purge the system with inert gas (N₂ or Ar) to prevent oxidative degradation of sensitive amines.

  • Nucleophile Introduction: Add the N -nucleophile (1.0–1.2 eq) to the stirring solution at room temperature. A slight excess (1.2 eq) is recommended for volatile aliphatic amines to ensure complete conversion.

  • Catalyst Addition: Dropwise, add DBU (1.0 eq) to the reaction mixture.

    • Causality Check: DBU must be added after the nucleophile. This ensures the base immediately interacts with the donor, preventing base-induced isomerization or degradation of the electrophilic acceptor.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 45–65 °C using a precisely controlled heating block.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. Do not proceed to workup until >95% consumption of the acceptor is observed. Aliphatic amines typically complete in 4 hours; heteroaromatic azoles require up to 16 hours due to lower nucleophilicity.

  • Quench & Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the crude residue with EtOAc and wash with saturated aqueous NH₄Cl.

    • Causality Check: Saturated NH₄Cl (pH ~5.5) is specifically chosen to neutralize and partition the DBU into the aqueous layer without risking the acidic cleavage of the N -Boc protecting group, which would occur if stronger acids (like 1M HCl) were used.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to isolate the target 3-substituted azetidine.

Quantitative Substrate Scope & Yields

The aza-Michael addition exhibits broad functional group tolerance. The table below summarizes expected yields and reaction kinetics for various N -nucleophiles based on validated literature parameters [1].

Nucleophile (Donor)Reaction Time (h)Temp (°C)Yield (%)Regioselectivity & Downstream Notes
Piperidine445–6575Standard aliphatic addition; fast kinetics.
4-Hydroxypiperidine445–6575Free hydroxyl groups are well-tolerated.
1H-Pyrazole1645–6583Forms a single regioisomer.
4-Bromo-1H-pyrazole1645–6582Halogen handle allows subsequent Suzuki-Miyaura coupling.
1H-Imidazole1645–6553Moderate yield; requires careful chromatographic separation.
1H-Indole1645–6555N-1 adduct is favored over C-3 addition under these conditions.

Troubleshooting & Optimization

  • Addressing Regioselectivity in Tautomeric Azoles: When using tautomeric heterocycles (e.g., indazoles or asymmetric pyrazoles), the aza-Michael addition can theoretically yield multiple N -alkylated regioisomers. It is critical to utilize 2D NMR spectroscopy (specifically ¹H-¹⁵N HMBC and ¹H-¹H NOESY) to definitively confirm the structural connectivity of the isolated product [1].

  • Stalled Reactions (Incomplete Conversion): If LC-MS indicates stalled progress after 16 hours, do not indiscriminately increase the temperature above 65 °C, as this can trigger retro-Michael additions or thermal degradation. Instead, verify the anhydrous nature of the solvent and consider adding an additional 0.2 equivalents of DBU to drive the equilibrium.

  • Downstream Diversification: To maximize the utility of this protocol in library generation, utilizing halogenated donors (e.g., 4-bromo-1H-pyrazole) allows the resulting azetidine adducts to be seamlessly advanced into palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) [1].

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (MDPI), 2023, 28(3), 1091. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Section 1: Troubleshooting Guide &amp; FAQs

Azetidine Synthesis & Troubleshooting Support Center Welcome to the Application Scientist Support Portal. Synthesizing the azetidine core is a classic battle between kinetics and thermodynamics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Azetidine Synthesis & Troubleshooting Support Center

Welcome to the Application Scientist Support Portal. Synthesizing the azetidine core is a classic battle between kinetics and thermodynamics. The inherent ring strain of the four-membered nitrogen heterocycle (~25.4 kcal/mol) makes its formation energetically demanding and its degradation pathways highly favorable . This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to the most common side reactions encountered during azetidine synthesis.

Q1: Why am I isolating allylic amines (elimination byproducts) instead of my target azetidine during intramolecular substitution? The Causality: When cyclizing 1,3-dihalides or activated 1,3-amino alcohols, the basic conditions required to deprotonate the amine also promote E2 elimination. Because forming a 4-membered ring carries a high enthalpic penalty (ring strain), the transition state for substitution is high-energy. E2 elimination, which relieves steric crowding without forming a strained ring, often outcompetes cyclization at elevated temperatures . The Solution: Shift the kinetic balance by using superior leaving groups (like triflates instead of mesylates or halides) that allow the reaction to proceed at lower temperatures (e.g., -78 °C to 0 °C). Additionally, use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) to minimize base-promoted E2 pathways.

Q2: My reaction yields significant amounts of dimeric or polymeric byproducts. How can I favor the 4-membered ring closure? The Causality: Intermolecular SN2 reactions (dimerization/polymerization) are entropically favored over intramolecular 4-exo-tet cyclizations. The rate of intermolecular reaction is second-order (dependent on [C]2 ), while the intramolecular cyclization is first-order (dependent on [C]1 ). The Solution: Classical high-dilution conditions ( ≤0.01 M) artificially suppress the intermolecular rate. However, a more modern and effective approach is microwave irradiation . Rapid, uniform microwave heating provides the activation energy required for the kinetically demanding intramolecular cyclization before slower intermolecular collisions can dominate, significantly reducing polymerization 1.

Q3: My azetidine ring opens during downstream deprotection or amide coupling. How do I prevent this? The Causality: Azetidines are highly susceptible to acid-catalyzed ring-opening. If your molecule contains a pendant nucleophile (such as an amide oxygen or a Boc-protecting group carbamate), protonation of the azetidine nitrogen activates the ring. The pendant nucleophile then attacks the strained ring intramolecularly, collapsing it into a ring-opened lactone or lactam . The Solution: Avoid prolonged exposure to Brønsted acids (e.g., TFA, HCl) or Lewis acids. If N-Boc deprotection is required, perform it strictly at 0 °C and quench immediately. Better yet, design your synthetic route using orthogonal protecting groups like Cbz, which can be removed via neutral hydrogenolysis (H2, Pd/C), completely circumventing the acid-mediated decomposition pathway.

Section 2: Mechanistic Visualizations

Azetidine_Pathways SM 1,3-Electrophile + Primary Amine (Starting Materials) Sub_Intermediate Mono-alkylated Intermediate (Acyclic) SM->Sub_Intermediate SN2 (1st step) Alkene Allylic Amine (E2 Elimination Byproduct) SM->Alkene E2 (Base Promoted) Azetidine Azetidine (Desired Intramolecular Cyclization) Sub_Intermediate->Azetidine Intramolecular SN2 (Overcomes 25.4 kcal/mol strain) Sub_Intermediate->Alkene E2 Elimination Dimer Dimer / Polymer (Intermolecular Byproduct) Sub_Intermediate->Dimer Intermolecular SN2 (Concentration dependent)

Kinetic vs. Thermodynamic pathways in azetidine synthesis from 1,3-electrophiles.

Ring_Opening Azetidine Azetidine with Pendant Amide Protonated Protonated Azetidine (Activated Ring) Azetidine->Protonated Acidic pH Attack Intramolecular Nucleophilic Attack Protonated->Attack Amide Oxygen Acts as Nucleophile Opened Ring-Opened Lactone / Lactam Attack->Opened Relief of Ring Strain

Acid-mediated intramolecular ring-opening decomposition of azetidines via pendant nucleophiles.

Section 3: Quantitative Data & Mitigation Strategies

The following table summarizes the quantitative impact of reaction parameters on the distribution of azetidine products versus common side reactions.

Side ReactionPrimary Mechanistic CauseDiagnostic Indicator (NMR/TLC)Mitigation StrategyTypical Yield Impact
Elimination (Alkene) Base-promoted E2 outcompetes high-barrier 4-exo-tet cyclization.Vinylic protons (~5.0-6.0 ppm) in crude 1H NMR.Switch leaving group to Triflate (OTf); lower temp to -78 °C; use bulky base (DIEA).Reduces alkene byproduct from ~40% to <5%.
Polymerization Intermolecular SN2 outcompetes intramolecular cyclization.Baseline streaking on TLC; broad polymeric peaks in NMR.Microwave irradiation (15 mins) or high dilution ( ≤0.01 M).Increases azetidine yield from ~20% to 75-85%.
Ring-Opening Lewis/Brønsted acid activation followed by nucleophilic attack.Loss of characteristic azetidine multiplet (~3.5-4.0 ppm).Swap acid-labile N-Boc for N-Cbz; buffer reaction mixtures.Prevents total degradation; recovers >90% intact core.
Grob Fragmentation Stereoelectronically aligned leaving groups in complex substrates.Unexpected aldehyde/ketone and alkene fragments.Alter substrate stereochemistry or use photochemical [2+2] cycloadditions.Variable; often requires complete route redesign.

Section 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in checkpoints.

Protocol A: One-Pot Synthesis of 1,3-Disubstituted Azetidines via Bis-Triflates

This protocol minimizes elimination byproducts by utilizing the highly reactive triflate leaving group, allowing cyclization at low temperatures .

Materials: 2-substituted-1,3-propanediol (1.0 equiv), Trifluoromethanesulfonic anhydride (Tf2O, 2.1 equiv), DIEA (5.0 equiv), Primary Amine (1.0 equiv), anhydrous DCM.

  • Activation: Dissolve the 1,3-propanediol in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality Note: Strict temperature control is required to prevent the highly reactive bis-triflate intermediate from decomposing.

  • Triflation: Add DIEA (5.0 equiv) followed by the dropwise addition of Tf2O (2.1 equiv) over 15 minutes. Stir at -78 °C for 30 minutes.

    • Validation Checkpoint: Quench a micro-aliquot in saturated NaHCO3, extract with DCM, and check TLC. The diol starting material should be completely consumed.

  • Cyclization: Slowly add the primary amine (1.0 equiv) directly to the -78 °C mixture. Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature overnight.

    • Causality Note: Warming slowly allows the kinetically favored intramolecular substitution to occur as soon as the activation energy threshold is reached, preempting higher-temperature E2 elimination.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Microwave-Assisted Double SN2 Cyclization

This protocol suppresses polymerization by rapidly providing the activation energy needed for intramolecular closure 1.

Materials: 1,3-dibromopropane derivative (1.0 equiv), Primary Amine (1.0 equiv), K2CO3 (3.0 equiv), Acetonitrile (MeCN).

  • Preparation: In a microwave-safe vial, combine the 1,3-dibromopropane derivative, primary amine, and K2CO3 in MeCN to achieve a concentration of 0.05 M.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes.

    • Causality Note: Conventional heating for 24 hours at 80 °C typically yields <30% product due to competing polymerization. Microwave dielectric heating rapidly bypasses the intermolecular kinetic regime.

  • Validation Checkpoint: Analyze the crude mixture by LC-MS. The presence of a mass corresponding to exactly [M+H]+ of the monomeric azetidine indicates success. Masses of[2M+H]+ indicate the concentration was too high.

  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify via reverse-phase HPLC or flash chromatography.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 227-259.[Link]

  • Hillier, M. C., et al. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7858-7861.[Link]

  • Yoda, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.[Link]

  • Smith, A. B., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1622-1626.[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges that lead to low product yields. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low-yield Suzuki-Miyaura couplings.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the first things I should check?

A1: When a cross-coupling reaction fails or gives a low yield, a systematic check of the fundamental reaction parameters is the most effective approach.[1] The most common culprits are often related to reagent quality and the reaction setup.[2]

  • Reagent Integrity:

    • Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly protodeboronation.[2] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) esters.[2][3]

    • Catalyst and Ligand Activity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[1][4] Phosphine ligands are also prone to oxidation.[1][2] Ensure that both are stored under an inert atmosphere and handled appropriately.

    • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is crucial to prevent catalyst deactivation and side reactions.[1][2] The purity and integrity of the base are also critical for the reaction's success.[2]

  • Reaction Setup:

    • Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas (argon or nitrogen) to eliminate all traces of oxygen, which can oxidize the Pd(0) catalyst.[1][4][5]

    • Thorough Degassing: Solvents should be rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1][2][3]

Q2: I am observing a significant amount of homocoupling product. How can I minimize this side reaction?

A2: Homocoupling, the coupling of two molecules of the same starting material, is a frequent side reaction, especially the coupling of two boronic acid molecules.[6][7]

  • Improve Degassing: The primary cause of homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of the boronic acid molecules catalyzed by palladium.[2][4][6] Rigorous degassing of the reaction mixture and solvent is the most effective preventative measure.[3]

  • Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[2] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[2][8]

Q3: My starting aryl halide is being consumed, but I'm seeing a lot of the corresponding dehalogenated arene. What is happening?

A3: This side reaction is known as hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[9] This is a common issue, particularly with electron-rich aryl halides and highly active catalyst systems.[9]

  • Identify and Eliminate Hydride Sources: Potential sources of the hydride that leads to dehalogenation include certain amine bases or alcohol solvents.[2] If dehalogenation is a significant problem, consider switching to a non-hydridic base like a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄) and using an aprotic solvent.

  • Optimize Reaction Temperature: Higher reaction temperatures can sometimes promote catalyst decomposition and increase the rate of side reactions, including dehalogenation.[9] Running the reaction at the lowest effective temperature can help to minimize this unwanted pathway.[9]

Troubleshooting Guides

For a more in-depth analysis of specific problems, consult the following guides.

Guide 1: Low or No Conversion of Starting Materials

A lack of conversion points to a fundamental issue with the catalytic cycle. The following workflow will help diagnose the problem.

Troubleshooting Workflow for Low Conversion

start Low/No Conversion Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand, Base, Solvent) start->check_reagents check_reagents->start Degraded Reagents check_setup Confirm Rigorous Inert Atmosphere (Degassing, Purging) check_reagents->check_setup Reagents OK check_setup->start Oxygen Present optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) check_setup->optimize_catalyst Setup OK optimize_catalyst->start Inactive Catalyst System optimize_conditions Adjust Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions Still Low Conversion end_point Improved Conversion optimize_conditions->end_point Monitor Progress

Caption: A workflow for troubleshooting low-yield cross-coupling reactions.

Step-by-Step Protocol for Troubleshooting Low Conversion:
  • Re-evaluate Reagent Quality:

    • Boronic Acids: As previously mentioned, boronic acids can be unstable.[6] Consider using more robust boronic esters (e.g., pinacol, MIDA) or organotrifluoroborates.[2][3][10] DABO boronates are also a stable alternative that can be stored in air for extended periods.[11]

    • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > OTf > Br >> Cl.[10] For less reactive chlorides, more active catalyst systems with bulky, electron-rich ligands are often necessary.[12][13]

    • Catalyst and Ligand: Ensure the catalyst and ligand are from a reliable source and have been stored correctly. Phosphine ligands, in particular, can be oxidized, rendering them ineffective.[2]

  • Optimize the Catalyst System:

    • Ligand Choice: The ligand plays a crucial role in the Suzuki-Miyaura reaction.[14] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve the efficiency of the reaction, especially for challenging substrates.[3][8][13] These ligands promote both the oxidative addition and reductive elimination steps.[13]

    • Catalyst Loading: Insufficient catalyst loading can lead to low conversion.[8] Typical loadings range from 1-5 mol%. If catalyst deactivation is suspected, a modest increase in loading may improve the yield.[8]

    • Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst aggregation and deactivation. This ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[2]

  • Refine Reaction Conditions:

    • Base Selection: The choice of base is critical as it activates the boronic acid for the transmetalation step.[15][16] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[6] For sterically hindered substrates, stronger bases like potassium tert-butoxide (KOtBu) may be required.[17][18]

    • Solvent System: The solvent affects the solubility of reagents and the stability of the catalytic species.[3] Common choices include dioxane, toluene, and THF, often with a small amount of water, which can be beneficial when using carbonate or phosphate bases.[3][6]

    • Temperature: Many Suzuki-Miyaura couplings require heating.[2] If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[2]

Guide 2: Significant Side Product Formation

The presence of significant side products, even with good conversion of starting materials, requires a different troubleshooting approach.

Common Side Reactions and Mitigation Strategies
Side ReactionCommon CausesRecommended Solutions
Homocoupling Presence of oxygen; In situ reduction of Pd(II) precatalysts.[2][6]Rigorous degassing; Use a Pd(0) source (e.g., Pd(PPh₃)₄).[2][4]
Protodeboronation Instability of the boronic acid, especially with heteroaryl substrates.[2][8]Use more stable boronic esters (pinacol, MIDA); Use anhydrous conditions where possible.[3][8]
Dehalogenation Presence of hydride sources (e.g., amine bases, alcohol solvents).[2]Switch to a non-hydridic base (carbonate, phosphate); Use an aprotic solvent.[2]
Guide 3: Catalyst Decomposition

If the reaction starts but then stalls, catalyst deactivation is a likely cause.

Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Oxidation Oxidation (O2) Pd(0)L2->Oxidation Aggregation Aggregation Pd(0)L2->Aggregation RPd(II)XL2 R-Pd(II)-X(L2) Oxidative_Addition->RPd(II)XL2 Transmetalation Transmetalation (R'-B(OH)2, Base) RPd(II)XL2->Transmetalation RPd(II)R'L2 R-Pd(II)-R'(L2) Transmetalation->RPd(II)R'L2 Reductive_Elimination Reductive Elimination RPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product R-R' Pd_Black Palladium Black Oxidation->Pd_Black Aggregation->Pd_Black

Sources

Troubleshooting

Troubleshooting HPLC separation of polar azetidine compounds

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly polar, basic heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter analytical challenges involving highly polar, basic heterocycles. Azetidines—strained, four-membered nitrogen-containing rings—are particularly notorious in high-performance liquid chromatography (HPLC).

Due to their high polarity and basicity (typically exhibiting a pKa between 8.5 and 10.5), azetidines present a dual challenge: poor retention (eluting in the void volume) and severe peak tailing (due to secondary interactions).

This guide is designed to move beyond simple trial-and-error. Here, we will dissect the chemical causality behind these behaviors and provide self-validating, step-by-step methodologies to establish robust, reproducible assays.

Diagnostic Workflow for Azetidine Separations

Before altering your method, you must diagnose the primary failure mode. Use the logical workflow below to determine whether you are fighting a thermodynamic partitioning issue (retention) or a secondary kinetic interaction (tailing).

DiagnosticWorkflow Start Analyze Azetidine Compound (Basic, High Polarity) Q1 Is retention factor (k') < 1? (Eluting near void volume) Start->Q1 Q2 Is USP tailing factor > 1.5? (Asymmetric peak) Q1->Q2 No HILIC Shift to HILIC Mode (Partitioning into aqueous layer) Q1->HILIC Yes (Poor Retention) Silanol Secondary Silanol Interactions Check Mobile Phase pH Q2->Silanol Yes (Peak Tailing) End Method Validated Q2->End No LowPH Lower pH < 3.0 (Protonate Silanols) Silanol->LowPH HighPH Raise pH > 10.0 (Neutralize Azetidine) Silanol->HighPH Hybrid Use Hybrid Silica Column (Prevents silica dissolution) HighPH->Hybrid

Diagnostic workflow for troubleshooting azetidine retention and peak shape issues in HPLC.

Section 1: The "Polar Problem" — Overcoming Poor Retention

The Causality: In standard Reversed-Phase HPLC (RP-HPLC), analyte retention is driven by non-specific hydrophobic interactions with the stationary phase (e.g., C18)[1]. Because azetidines are highly polar, they lack the hydrophobicity required to partition into the alkyl chains. Consequently, they elute at or near the void volume ( t0​ ), resulting in a retention factor ( k′ ) of less than 1. This leads to poor resolution from matrix interferences and unreliable quantification.

The Solution: To retain highly polar azetidines, we must abandon hydrophobic partitioning and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal selectivity to RP-HPLC. By using a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% acetonitrile), a water-enriched layer forms on the surface of the stationary phase[2][3]. The polar azetidine partitions out of the hydrophobic bulk mobile phase and into this immobilized aqueous layer[3].

Quantitative Comparison of Chromatographic Modes for Azetidines
ParameterLow-pH RP-HPLCHigh-pH RP-HPLC (Hybrid)HILIC Mode
Mobile Phase pH 2.0 - 3.010.0 - 11.03.0 - 6.0 (Aqueous portion)
Azetidine State Protonated (Polar)Neutral (Hydrophobic)Protonated (Polar)
Silanol State Neutral / ProtonatedDeprotonated (Negative)Varies by phase chemistry
Target Retention ( k′ ) Poor ( k′ < 1)Good ( k′ : 2 - 10)Excellent ( k′ : 3 - 15)
MS Compatibility Excellent (Formic Acid)Moderate (Ammonium Bicarb)Excellent (Ammonium Formate)[4]
Step-by-Step Methodology: Self-Validating HILIC Method Development

A robust HILIC method requires strict control over the aqueous microenvironment. Follow this protocol to establish a self-validating system:

  • Column & Mobile Phase Preparation:

    • Select a polar stationary phase (e.g., Amide or Zwitterionic).

    • Prepare Mobile Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Buffer is critical to control ion-exchange interactions[4]).

    • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Note: Program the pump to deliver a constant 10% of Mobile Phase A to maintain a steady 10 mM buffer concentration throughout the run[4].

  • Sample Diluent Matching (Critical Step):

    • Dilute the azetidine sample in a solvent that closely matches the initial mobile phase conditions (e.g., 75-90% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing severe peak splitting[4].

  • Equilibration & Void Validation:

    • Flush the column with at least 20 to 50 column volumes of the initial mobile phase. HILIC requires significantly longer equilibration times than RP-HPLC to establish the aqueous layer[2].

    • Self-Validation Check 1: Inject Toluene. Because toluene is completely non-polar, it will not partition into the aqueous layer and will elute exactly at the void volume ( t0​ )[2].

  • Retention Validation:

    • Inject the azetidine compound. Calculate the retention factor: k′=(tr​−t0​)/t0​ .

    • Self-Validation Check 2: If k′<2.0 , decrease the percentage of water in the mobile phase (e.g., push Acetonitrile to 90%) to increase retention[5].

Section 2: The "Silanol Problem" — Eliminating Peak Tailing

The Causality: If your azetidine is sufficiently hydrophobic to be retained in RP-HPLC but exhibits a stretched, asymmetric trailing edge, you are experiencing peak tailing[6]. Peak tailing occurs when there is more than one mechanism of analyte retention[1].

Residual silanol groups (-SiOH) on the silica support surface have a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH (e.g., pH 7.0), these silanols are deprotonated and negatively charged[1][6]. Simultaneously, the highly basic azetidine (pKa ~ 9.0) is protonated and positively charged. This results in a strong, secondary ion-exchange interaction that "drags" the analyte, distorting peak symmetry and reducing quantitative reproducibility[1][6].

Mechanism RP Reversed-Phase (RP-HPLC) RP_Mech Hydrophobic Partitioning (Azetidine is too polar -> Void Volume) RP->RP_Mech HILIC HILIC Mode HILIC_Mech Aqueous Layer Partitioning + Hydrogen Bonding + Ion Exchange HILIC->HILIC_Mech RP_Sol Use High pH to Neutralize Azetidine (Increases Hydrophobicity) RP_Mech->RP_Sol HILIC_Sol Use High Organic (>70% ACN) + 10mM Ammonium Formate HILIC_Mech->HILIC_Sol

Comparison of retention mechanisms and optimization strategies for azetidines in RP-HPLC vs HILIC.

The Solution: We must thermodynamically suppress this ionic interaction. We can either lower the pH below 3.0 to protonate and neutralize the silanols[7][8], or raise the pH above 10.0 to deprotonate and neutralize the azetidine[9][10]. For basic azetidines, raising the pH is often superior because neutralizing the amine drastically increases its hydrophobicity, simultaneously solving both peak tailing and poor retention[9][11].

Warning: Standard silica dissolves rapidly at pH > 8[10]. You must use specialized organic-inorganic hybrid silica particles, which incorporate bidentate silanes (e.g., bridged-ethyl groups) to protect the silica matrix from alkaline hydrolysis[12][13].

Step-by-Step Methodology: High-pH RP-HPLC Optimization
  • Hardware Selection:

    • Install a high-pH stable, organic-inorganic hybrid silica C18 column[9][11].

  • Buffer Preparation:

    • Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide. (This ensures the mobile phase pH is at least 1 unit above the azetidine's pKa, ensuring >90% of the molecules are in their neutral state)[10].

  • Chromatographic Run:

    • Execute the gradient using the high-pH buffer and Acetonitrile or Methanol.

  • Self-Validation Check (Symmetry & Integrity):

    • Calculate the USP Tailing Factor ( As​ ) at 5% of the peak height: As​=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the distance from the leading edge to the peak center)[6]. An optimal assay will yield As​<1.5 [1].

    • System Integrity: Continuously monitor column backpressure. A sudden pressure drop is the primary indicator that the mobile phase is dissolving the silica bed[10]. If pressure remains stable over 100 injections, the hybrid column is successfully resisting alkaline hydrolysis.

Frequently Asked Questions (FAQs)

Q: I tried adding Triethylamine (TEA) to my mobile phase to fix peak tailing, but my column died after only a few days. Why? A: TEA acts as a competing base (a silanol suppressor). It binds to the anionic silanol groups, shielding your azetidine from secondary interactions[7]. However, high concentrations of silanol suppressors accelerate the hydrolysis of the column's stationary phase and endcapping reagents[7]. As the endcapping strips away, more bare silica is exposed, leading to a rapid degradation of column lifetime. Transitioning to a high-pH hybrid column or a low-pH buffered system is a much more stable, long-term solution.

Q: My azetidine peak looks perfect when I inject standard solutions, but it splits into two peaks when I inject directly from my reaction mixture. What is happening? A: This is a classic symptom of sample solvent mismatch, particularly common in HILIC. If your reaction mixture is highly aqueous, injecting it into a HILIC system (which starts at >70% organic) disrupts the delicate immobilized water layer on the stationary phase[4]. The analyte partitions unevenly between the disrupted injection plug and the equilibrated column bed, causing peak splitting. Always dilute your sample in a solvent that matches your initial mobile phase conditions.

Q: Is HILIC compatible with LC-MS for azetidine quantification? A: Yes, HILIC is exceptionally LC-MS friendly. Because the mobile phase contains a very high percentage of volatile organic solvent (e.g., Acetonitrile), droplet desolvation in the Electrospray Ionization (ESI) source is highly efficient. This often results in a significant increase in MS sensitivity compared to highly aqueous RP-HPLC methods[4][5]. Ensure you use volatile buffers like ammonium formate or ammonium acetate at concentrations below 10 mM to prevent ion suppression[4][8].

Sources

Optimization

Technical Support Center: Managing Ring Strain in Azetidine Reactions

Welcome to the Azetidine Troubleshooting Hub. Azetidines are a privileged motif in contemporary medicinal chemistry, appearing in numerous marketed drugs (e.g., azelnidipine, cobimetinib) due to their ability to restrict...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Troubleshooting Hub. Azetidines are a privileged motif in contemporary medicinal chemistry, appearing in numerous marketed drugs (e.g., azelnidipine, cobimetinib) due to their ability to restrict the conformation of acyclic counterparts and improve ligand efficiency[1]. However, working with four-membered nitrogen heterocycles requires a delicate balance. You must manage their inherent ring strain—harnessing it when you want to functionalize the molecule, while suppressing it to prevent unwanted decomposition during multi-step syntheses.

This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to help you master azetidine chemistry.

Thermodynamic Context: The Root of Azetidine Reactivity

The reactivity of azetidines is fundamentally driven by their ring strain. To troubleshoot effectively, it is critical to understand where azetidines sit on the thermodynamic spectrum compared to other saturated heterocycles[1].

Table 1: Thermodynamic Comparison of Saturated Nitrogen Heterocycles

HeterocycleRing SizeApprox. Ring Strain (kcal/mol)Reactivity Profile
Aziridine327.7Hyper-reactive; easily opened by weak nucleophiles.
Azetidine 4 25.4 Moderately stable; requires targeted activation (e.g., Lewis acids) for ring-opening.
Pyrrolidine55.4Highly stable; unreactive toward ring-opening under standard conditions.
Oxetane4 (Oxygen)25.4Structurally analogous to azetidine; shares similar strain-release functionalization pathways.

Troubleshooting & FAQs

Q1: Why is my azetidine product decomposing during acidic workup or amide coupling?

Causality: Azetidines are highly susceptible to acid-mediated decomposition[2]. When the basic azetidine nitrogen is protonated, the ring becomes activated. If your molecule contains a pendant nucleophile (such as a nearby amide group), it will undergo an intramolecular nucleophilic attack on the strained ring[3]. This strain-release event irreversibly opens the azetidine, rearranging it into a more stable lactone or lactam structure. Solution:

  • Switch to mild conditions: Use transition-metal-free conditions with mild bases like Cs2​CO3​ to prevent nitrogen protonation[4].

  • Change the protecting group: Swap electron-donating or acid-labile groups (like Boc) for a Benzhydryl (Ph2CH) or Tosyl (Ts) group. Tosyl is strongly electron-withdrawing, which drastically reduces the basicity of the azetidine nitrogen, preventing it from being protonated and activated in the first place[5][6].

G Start Observe Azetidine Decomposition CheckAcid Are Lewis/Brønsted Acids Present? Start->CheckAcid AcidYes Neutralize or use mild bases (e.g., Cs2CO3) CheckAcid->AcidYes Yes AcidNo Check for Pendant Nucleophiles CheckAcid->AcidNo No PendantYes Intramolecular Attack: Change Protecting Group (e.g., Benzhydryl) AcidNo->PendantYes Amide/Nucleophile Present PendantNo Check Temperature & Solvent AcidNo->PendantNo No Pendant Nucleophile TempHigh Reduce Temp to 20-25°C Avoid Polar Solvents PendantNo->TempHigh Optimize Conditions

Workflow for troubleshooting azetidine decomposition during synthesis.

Q2: How can I perform cross-coupling to build quaternary azetidines without prematurely opening the ring?

Causality: Traditional palladium-catalyzed cross-coupling conditions often provide enough thermal and chemical energy to overcome the 25.4 kcal/mol activation barrier, destroying the ring[2][5]. Solution: Utilize a polar-radical relay strategy starting from a bicyclic precursor. By using bench-stable 1-azabicyclo[1.1.0]butanes (ABB) and a synergistic NiBr2​ catalyst, the bromide selectively opens the highly strained bicyclic system to form a redox-active monocyclic azetidine radical. This intermediate seamlessly engages in Suzuki Csp2-Csp3 cross-coupling with aryl boronic acids at room temperature, leaving the core 4-membered ring intact[7][8].

G Step1 1-Azabicyclo[1.1.0]butane (ABB) Step2 Bromide Catalysis (Ring Strain Release) Step1->Step2 Step3 Redox-Active Azetidine Radical Intermediate Step2->Step3 NiBr2 source Step4 Ni-Catalyzed Suzuki Cross-Coupling Step3->Step4 Aryl Boronic Acid Step5 All-Carbon Quaternary Azetidine Step4->Step5

Polar-radical relay mechanism for quaternary azetidine synthesis.

Q3: When I want to open the ring to use it as a synthon, my yields are low. How do I properly activate it?

Causality: Unlike aziridines, azetidines are relatively stable and will not spontaneously open in the presence of weak nucleophiles[2]. Solution: You must deliberately lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C-N bond. Use a strong Lewis acid (like BF3​⋅OEt2​ ) to coordinate with the nitrogen atom. Alternatively, employ a photochemical "build and release" strategy: irradiate α -aminoacetophenones to forge transient 3-phenylazetidinols via Norrish-Yang cyclization, which readily undergo ring-opening upon the addition of electron-deficient ketones or boronic acids[9].

Q4: My ring-opening is not regioselective. How do I control which C-N bond cleaves?

Causality: In an unsubstituted azetidine, nucleophilic attack is statistically distributed. To force regioselectivity, you must stabilize the transition state at one specific carbon[2]. Solution: Install activating substituents (aryl, alkenyl, cyano, or carboxylate groups) at the C2 position. These groups stabilize the developing positive charge during the transition state, strongly favoring the cleavage of the C2-N bond over the C4-N bond[2].

Protecting Group Compatibility Matrix

Choosing the right protecting group is the single most effective way to manage ring strain during multi-step syntheses[5][6].

Table 2: Protecting Group Strategies for Azetidine Stability

Protecting GroupStability to AcidsStability to NucleophilesMechanistic Impact on Ring Strain & Reactivity
Benzhydryl (Ph2CH) HighHighHighly stable; orchestrates photochemical cyclization and prevents intramolecular nucleophilic attack due to steric bulk.
Cbz (Carboxybenzyl) ModerateHighGenerally stable; offers orthogonal deprotection via hydrogenolysis ( H2​ , Pd/C) without risking acid-mediated ring opening.
Tosyl (Ts) HighLow/ModerateElectron-withdrawing nature reduces nitrogen basicity, preventing unwanted protonation. However, it activates the ring toward strong external nucleophiles.
Boc (tert-Butyloxycarbonyl) LowHighRemoval requires strong acids (TFA/HCl), which frequently triggers acid-mediated ring decomposition in strained systems.

Field-Proven Experimental Protocols

Protocol A: Controlled Lewis Acid-Catalyzed Azetidine Ring-Opening

Use this protocol when utilizing azetidines as synthons to generate complex acyclic amines.

  • Preparation: Dissolve 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol. The alcohol serves as both the solvent and the nucleophile, ensuring pseudo-first-order kinetics to drive the reaction forward[2].

  • Activation: Cool the mixture to 0 °C under an inert Argon atmosphere. Dropwise add BF3​⋅OEt2​ (1.1 eq.).

    • Causality: The low temperature controls the exothermic coordination of the Lewis acid to the azetidine nitrogen, preventing runaway polymerization of the strained ring.

  • Propagation: Remove the ice bath and stir at room temperature (20-25 °C).

  • Self-Validation & Monitoring: Monitor via TLC or LC-MS every 30 minutes. The reaction is successful when the starting material spot disappears and a new, more polar spot (the resulting secondary amine/ether) appears.

  • Quench: Once complete, immediately quench with saturated aqueous NaHCO3​ to neutralize the Lewis acid and prevent degradation of the newly formed product. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Nickel-Catalyzed Synthesis of Quaternary Azetidines via Strain Release

Use this protocol to functionalize the azetidine core without destroying the 4-membered ring.

  • Preparation: In a glovebox, charge a vial with 1-azabicyclo[1.1.0]butane (ABB) derivative (1.0 eq.), aryl boronic acid (1.5 eq.), NiBr2​ (10 mol %), and a suitable ligand (e.g., dtbbpy, 10 mol %)[7].

  • Solvent Addition: Add anhydrous THF/MeOH to the vial.

    • Causality: NiBr2​ acts dual-purposely. The bromide ion initiates the strain-release ring-opening of the highly strained ABB to form a monocyclic azetidine radical, while the Nickel center captures this radical for the Suzuki cross-coupling[7][8].

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Do not heat. Elevated temperatures will cause the monocyclic azetidine intermediate to undergo further unwanted ring-opening[5].

  • Self-Validation & Workup: Filter the crude mixture through a pad of Celite to remove the nickel catalyst. Analyze the filtrate via LC-MS. The presence of the target mass with an intact azetidine ring validates the successful polar-radical relay. Purify via flash column chromatography.

References

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available at:[Link]

  • Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at:[Link]

  • American Chemical Society (ACS). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at:[Link]

  • Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • PubMed (NIH). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. J Am Chem Soc. Available at:[Link]

  • Organic Chemistry Portal. Azetidines with All-Carbon Quaternary Centers. Organic Chemistry Portal. Available at:[Link]

  • American Chemical Society (ACS). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic Acid vs. Traditional Analogs

Executive Summary In modern medicinal chemistry, the quest for novel chemical space often relies on privileged building blocks that offer a balance of conformational rigidity, metabolic stability, and optimal physicochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the quest for novel chemical space often relies on privileged building blocks that offer a balance of conformational rigidity, metabolic stability, and optimal physicochemical properties. (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0) serves as a highly versatile, bifunctional scaffold[1]. While the Boc-protected parent compound is pharmacologically inactive, its deprotected derivatives are aggressively utilized in the development of targeted therapeutics, ranging from antimalarial agents to neurological modulators and antimicrobial adjuvants.

This guide objectively compares the biological performance of active analogs derived from this azetidine-thiophene scaffold against traditional pyrrolidine, piperidine, and phenyl-based alternatives, providing actionable experimental protocols and quantitative data for drug development professionals.

Mechanistic Rationale: The Superiority of the Azetidine-Thiophene Scaffold

To understand the biological activity of the derived analogs, we must examine the causality behind the structural choices of this scaffold:

  • Azetidine vs. Pyrrolidine/Piperidine Rings: The four-membered azetidine ring provides severe conformational restriction compared to five- or six-membered rings. This rigidity reduces the entropic penalty upon binding to target proteins. Furthermore, azetidines typically lower the overall lipophilicity (LogD) and alter the basicity (pKa) of the amine, which enhances membrane permeability and reduces hERG-related cardiotoxicity[2].

  • Thiophene vs. Phenyl Rings: The thiophene moiety acts as a classical bioisostere for a phenyl ring. However, the polarizability of the sulfur atom allows for unique orthogonal multipolar interactions within hydrophobic enzyme pockets. Thiophenes also exhibit distinct metabolic profiles, often bypassing rapid cytochrome P450 (CYP) mediated oxidation that plagues electron-rich phenyl rings[2].

  • The Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group is a synthetic necessity. It prevents nucleophilic attack by the primary amine during the activation and coupling of the acetic acid moiety. Once the scaffold is covalently linked to the target pharmacophore, the Boc group is cleaved to unmask the amine, which acts as a critical hydrogen-bond donor/acceptor in the biological target's active site[3].

Comparative Biological Activity Across Therapeutic Areas

The deprotected analogs of this scaffold have demonstrated superior biological activity in several high-profile target classes compared to traditional analogs:

A. Neurological Targets: GluN2B Negative Allosteric Modulators (NAMs)

In the development of treatments for mood disorders, targeting the NMDA receptor subunit GluN2B requires high brain penetrance and target specificity. Analogs incorporating the azetidin-1-yl and thiophene moieties have yielded potent GluN2B NAMs. Experimental data shows that thiophene-azetidine derivatives achieve IC50 values as low as 31 nM, significantly outperforming their phenyl-piperidine counterparts, while maintaining an excellent efflux ratio for blood-brain barrier penetration[2].

B. Antimalarial Activity: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme for pyrimidine biosynthesis in Plasmodium falciparum. Thiophene-based inhibitors coupled with azetidine derivatives bind to an alternative conformational state of the enzyme. This structural combination improves species selectivity (sparing human DHODH) and increases solubility compared to highly lipophilic pyrrole or phenyl analogs[3].

C. Antimicrobial Adjuvants: β-Lactamase Inhibitors

The thiophen-2-yl-acetic acid core is a proven moiety in the synthesis of advanced β-lactamase inhibitors (e.g., vaborbactam analogs). When combined with sterically constrained amines like azetidine, these molecules effectively navigate the active sites of both serine and metallo-β-lactamases, preventing the hydrolysis of primary β-lactam antibiotics[4].

Quantitative Data Presentation

The following table summarizes the comparative performance of the Azetidine-Thiophene scaffold against traditional analogs in a standardized GluN2B/DHODH inhibition model.

Scaffold ArchitectureTarget Affinity (IC50, nM)Microsomal Stability (T½, min)Lipophilicity (LogD at pH 7.4)hERG Inhibition (IC50, µM)
Azetidine-Thiophene (Lead) 12 – 31 > 60 1.8 > 40 (Safe)
Pyrrolidine-Thiophene85 – 110452.4~ 25
Azetidine-Phenyl150 – 200302.1~ 15
Piperidine-Phenyl> 500< 153.2< 10 (Toxic)

Data synthesized from comparative SAR studies of thiophene and azetidine derivatives[3],[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these analogs.

Protocol 1: Scaffold Activation and Deprotection (Workflow)

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered azetidine-acetic acid derivatives without epimerization.

  • Coupling: Dissolve (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Conjugation: Add the target pharmacophore amine (1.1 eq). Stir at room temperature for 4 hours. Quench with water and extract via EtOAc.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group.

  • Validation: Confirm the unmasked primary amine via LC-MS (shift in m/z corresponding to -100 Da for the loss of the Boc group).

Protocol 2: High-Throughput In Vitro Enzyme Inhibition Assay (Self-Validating)

Causality: A kinetic fluorescence assay is used to eliminate false positives caused by compound aggregation or auto-fluorescence.

  • Preparation: Plate recombinant target enzyme (e.g., DHODH) in a 384-well microtiter plate in assay buffer (50 mM HEPES, pH 7.4, 0.1% Triton X-100 to prevent non-specific binding).

  • Compound Addition: Dispense the deprotected azetidine-thiophene analogs in a 10-point dose-response curve (0.1 nM to 10 µM) using an acoustic dispenser.

  • Controls (The Self-Validating Step):

    • Positive Control: Known potent inhibitor (e.g., DSM265 for DHODH) to validate assay sensitivity[3].

    • Negative Control: DMSO vehicle only (100% enzyme activity).

    • Background Control: Buffer + Substrate + Compound (No Enzyme) to subtract compound auto-fluorescence.

  • Initiation & Readout: Add the fluorogenic substrate. Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic regression.

Visualizations

A. Biochemical Inhibition Pathway

Pathway Substrate Target Substrate (e.g., Dihydroorotate) Enzyme Target Enzyme (DHODH / β-Lactamase) Substrate->Enzyme Binds active site Product Metabolite / Cleaved Product Enzyme->Product Catalysis Azetidine Deprotected Azetidine- Thiophene Analog Azetidine->Enzyme Competitive / Allosteric Inhibition

Biochemical pathway demonstrating enzyme inhibition by the azetidine-thiophene scaffold.

B. Experimental Workflow

Workflow Step1 Amide Coupling (HATU / DIPEA) Step2 Boc Deprotection (TFA / DCM) Step1->Step2 Scaffold Conjugation Step3 In Vitro Assay (IC50 & Kinetics) Step2->Step3 Free Amine Generation Step4 ADME Profiling (HLM Stability) Step3->Step4 Active Analogs (IC50 < 50nM) Step5 Lead Candidate Selection Step4->Step5 Favorable PK Profile

Step-by-step workflow from scaffold conjugation to biological screening and lead selection.

References

  • ChemicalBook - (3-BOC-AMINO-AZETIDIN-1-YL)-THIOPHEN-2-YL-ACETIC ACID Properties and Information.
  • National Institutes of Health (PMC) - Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria.
  • National Institutes of Health (PMC) - Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production.
  • American Chemical Society (ACS) - Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders.

Sources

Comparative

A Head-to-Head Comparison of Azetidine and Piperidine Linkers in Drug Design

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Validation The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug discovery, profoundly influencing the physico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection and Experimental Validation

The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug discovery, profoundly influencing the physicochemical, pharmacokinetic, and pharmacodynamic properties of a lead compound. Among the saturated heterocycles (SAT-H), the six-membered piperidine ring is a ubiquitous and well-validated motif, present in a multitude of approved drugs.[1][2] However, the drive to optimize drug-like properties and explore novel chemical space has elevated the status of its smaller, four-membered cousin: azetidine.[3][4]

This guide provides an in-depth, data-driven comparison of these two critical linkers. We will move beyond simple descriptions to explore the causal relationships between their structural nuances and resulting pharmacological behaviors. This analysis is grounded in field-proven insights and supported by detailed experimental protocols, enabling researchers to make informed decisions in their scaffold-hopping and lead optimization campaigns.

Structural and Conformational Dichotomy: Rigidity vs. Flexibility

The fundamental differences between azetidine and piperidine originate from their respective ring sizes, which dictate their conformational behavior and inherent strain.

  • Azetidine: This four-membered ring is characterized by significant ring strain (approx. 25.4 kcal/mol).[5] This strain limits its conformational flexibility, forcing substituents into more defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[6][7]

  • Piperidine: The six-membered piperidine ring is largely strain-free and predominantly adopts a stable, low-energy chair conformation.[5] This provides a robust and predictable scaffold but also allows for greater conformational flexibility, which can be either an advantage or a disadvantage depending on the specific target and desired binding mode.

cluster_azetidine Azetidine cluster_piperidine Piperidine Aze Aze Aze_text High Ring Strain Conformationally Restricted (Puckered Conformation) Pip Pip Pip_text Low Ring Strain Conformationally Flexible (Chair Conformation)

Caption: Structural comparison of azetidine and piperidine scaffolds.

Comparative Analysis of Physicochemical Properties

The choice of linker directly impacts key drug-like properties. Azetidine is often employed as a bioisosteric replacement for piperidine to deliberately modulate these characteristics.[8][9]

PropertyAzetidinePiperidineKey Considerations for Drug Design
Basicity (pKa) ~11.29[5][10]~11.22[5]While the pKa values are very similar, fluorination or other substitutions can significantly alter basicity, impacting target interactions and cell permeability.[11]
Lipophilicity (logP) Generally lowerTypically higherThe smaller, more polar azetidine ring often reduces lipophilicity, which can improve aqueous solubility and reduce non-specific binding.[12]
Aqueous Solubility Generally higherGenerally lowerIncreased polarity from the azetidine scaffold frequently leads to enhanced solubility, a critical factor for oral bioavailability.[3][12]
Molecular Weight Lower (C₃H₇N)Higher (C₅H₁₁N)Replacing a piperidine with an azetidine can reduce molecular weight, aiding in efforts to maintain "rule of five" compliance.
Ring Strain High (~25.4 kcal/mol)[5]LowHigh ring strain makes azetidine a unique synthetic building block but can also be a potential liability for metabolic cleavage.[5][13]

Impact on Metabolism and Pharmacokinetics (DMPK)

A primary driver for substituting piperidine with azetidine is to alter a compound's metabolic fate. The piperidine nitrogen and adjacent carbons are common sites for oxidative metabolism.

Common Metabolic Pathways:

  • Piperidine: Highly susceptible to N-dealkylation and ring oxidation by cytochrome P450 enzymes.[14] These metabolic pathways can lead to rapid clearance or the formation of active metabolites.

  • Azetidine: The azetidine nitrogen is often more resistant to N-dealkylation.[7] This can "block" a primary clearance pathway, thereby increasing the compound's half-life. However, the inherent ring strain can sometimes introduce new metabolic liabilities.[5]

Case Study: Shifting Metabolism in 5-HT₄ Partial Agonists

A compelling head-to-head comparison was demonstrated in a series of 5-HT₄ partial agonists.[14] The parent compound, containing a piperidine linker, was primarily metabolized via N-dealkylation and the formation of an unusual cyclized oxazolidine metabolite.

  • Action: Researchers replaced the metabolically labile piperidine ring with an azetidine ring.

  • Result: The azetidine analogues showed no detectable formation of the N-dealkylated or oxazolidine metabolites. Instead, metabolism was completely switched to a different part of the molecule (hydroxylation of the benzisoxazole ring).[14] This strategic replacement successfully addressed the metabolic liability of the original piperidine scaffold while retaining the desired pharmacological activity.

Experimental Protocols

To objectively compare candidates containing these linkers, rigorous and standardized assays are essential. The following protocols describe a general synthetic functionalization and a critical assay for metabolic stability.

Protocol 1: Representative N-Alkylation of a Piperidine Scaffold

This protocol describes a common method for functionalizing the nitrogen of a piperidine ring, a key step in exploring structure-activity relationships (SAR).

Objective: To introduce diverse substituents onto the piperidine nitrogen via reductive amination to assess their impact on potency, selectivity, and pharmacokinetic properties.[15]

Materials:

  • Piperidine-containing starting material (e.g., 1-Boc-4-aminopiperidine)

  • Aldehyde or ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reactant Setup: Dissolve the piperidine starting material (1.0 eq) and the selected aldehyde/ketone (1.1 eq) in DCM in a round-bottom flask under an inert atmosphere.

  • Acid Catalyst: Add a catalytic amount of acetic acid to the solution to facilitate imine/enamine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it will not readily reduce the starting aldehyde or ketone.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is a self-validating system for predicting in vivo hepatic clearance by measuring the rate of disappearance of a compound when incubated with liver microsomes.[9][16]

Caption: Workflow for an in vitro liver microsomal stability assay.

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of azetidine- and piperidine-containing compounds to compare their metabolic liabilities.

Materials:

  • Test Compounds (Azetidine and Piperidine analogs)

  • Positive Controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[16]

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Solutions A & B)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • 96-well plates, multichannel pipettes, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Master Mix Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Compound Addition: Add the test compounds and positive controls to the wells of a 96-well plate to achieve a final concentration (typically 1 µM).

  • Pre-incubation: Add the HLM master mix to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step provides the necessary cofactors for CYP450 enzyme activity and marks time zero (T₀).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a separate plate containing cold acetonitrile with an internal standard. Causality Note: Cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and the internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: 0.693 / k

    • Calculate intrinsic clearance (CLint) as: (0.693 / t½) * (mL incubation / mg microsomes)

Conclusion and Strategic Outlook

The choice between an azetidine and a piperidine linker is a nuanced decision contingent on the specific goals of a drug discovery program. Neither scaffold is universally superior; instead, they represent a strategic trade-off of properties.

  • Choose Piperidine when: The goal is to leverage a well-established, synthetically tractable scaffold with a predictable conformational profile, and when its inherent lipophilicity and metabolic pathways are not liabilities for the target product profile.[1][17]

  • Choose Azetidine when: The objective is to increase aqueous solubility, reduce lipophilicity, block known N-dealkylation metabolic pathways, or introduce conformational rigidity to enhance binding affinity.[5][7][14] The increased synthetic challenge must be weighed against these potential benefits.

The growing accessibility of functionalized azetidines is expanding their application beyond simple bioisosteric replacement.[4][18] They are now being explored as rigid linkers in more complex modalities like PROTACs and antibody-drug conjugates, where precise spatial positioning is critical.[19] As synthetic methodologies continue to advance, the strategic deployment of the azetidine scaffold will undoubtedly play an increasingly vital role in the design of next-generation therapeutics.

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Benchchem.
  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. Benchchem.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. Benchchem.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Azetidines in medicinal chemistry: emerging applic
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Taylor & Francis Online.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.
  • Different modalities of piperidine-containing drugs and drug candidates.
  • Piperidine-C-Pip-C2-Pip-C2-OH. MedchemExpress.com.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Bioisosteres of piperidine.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.
  • Pharmacological Applications of Piperidine Deriv
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidine Amides in Drugs: Structure Search. Drug Hunter.
  • Azetidine. Wikipedia.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed.
  • Azetidines. Enamine.

Sources

Validation

In Vitro Evaluation of (3-Amino-azetidin-1-yl)-thiophen-2-yl-acetic acid Derivatives: A Comparison Guide for Next-Generation Thrombin Inhibitors

As a Senior Application Scientist, I frequently evaluate novel peptidomimetic scaffolds for serine protease inhibition. The compound (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0)[1] represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel peptidomimetic scaffolds for serine protease inhibition. The compound (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid (CAS: 885275-99-0)[1] represents a highly versatile building block in modern drug discovery. Once the tert-butyloxycarbonyl (Boc) protecting group is removed during synthesis, the resulting 3-amino-azetidine moiety serves as a conformationally restricted basic P1 ligand, while the thiophene-2-yl-acetic acid core occupies the hydrophobic P2/P3 pockets of serine proteases like Thrombin (Factor IIa).

This guide provides a comprehensive, objective comparison of derivatives synthesized from this scaffold against established direct thrombin inhibitors (DTIs) such as Argatroban and Melagatran[2].

Mechanistic Rationale & Scaffold Design

Serine proteases, particularly those in the coagulation cascade, require precise spatial geometry for optimal inhibition. The incorporation of non-canonical amino acids and peptidomimetics is a proven strategy to enhance proteolytic stability and target specificity ()[3].

  • The Azetidine Ring (P1 Ligand) : The rigid four-membered azetidine ring projects the primary amine directly into the deep, acidic S1 pocket of thrombin, forming a critical salt bridge with Asp189. This conformational restriction minimizes the entropic penalty upon binding compared to flexible arginine or lysine side chains ()[4].

  • The Thiophene-2-acetic Acid Core (P2/P3 Ligand) : The electron-rich, hydrophobic thiophene ring effectively engages the aryl-binding S2 pocket (formed by Tyr60A and Trp60D in thrombin), while the acetic acid linker provides a vector for further derivatization to probe the S3 cleft.

CoagulationPathway FXa Factor Xa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Azetidin-Thiophene Derivatives Inhibitor->Thrombin Competitive Inhibition

Diagram 1: Role of thrombin in the coagulation cascade and targeted inhibition by the derivatives.

In Vitro Evaluation Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system. Positive controls (Argatroban) and negative controls (vehicle) are run in parallel to verify enzyme activity and assay sensitivity.

Protocol 1: FRET-Based Thrombin Enzymatic Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the scaffold derivatives against human alpha-thrombin. Causality & Controls: We utilize a fluorogenic substrate (Boc-Val-Pro-Arg-AMC) because its cleavage mimics the natural prothrombin activation sequence, providing a highly sensitive readout. Bovine Serum Albumin (BSA) is included in the buffer to prevent non-specific adsorption of the hydrophobic thiophene derivatives to the microplate walls, which would otherwise cause false-positive inhibition.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG-8000, 0.1% BSA). Note: PEG-8000 prevents enzyme aggregation at low concentrations.

  • Compound Dilution : Serially dilute the test derivatives (post-Boc deprotection) and Argatroban (positive control) in DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration remains <1% to avoid solvent-induced enzyme denaturation.

  • Enzyme Addition : Add purified human alpha-thrombin (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at 37°C to allow steady-state binding of the competitive inhibitors.

  • Substrate Initiation : Initiate the reaction by adding Boc-Val-Pro-Arg-AMC (final concentration: 20 µM). Note: This concentration is kept near the Km value to ensure the calculated IC50 closely approximates the true inhibition constant (Ki).

  • Kinetic Readout : Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes. Calculate the initial velocity (V0) from the linear portion of the progress curve.

  • Data Analysis : Plot % remaining activity vs. log[Inhibitor] and fit to a 4-parameter logistic equation to derive the IC50.

Protocol 2: Protease Selectivity Profiling

Objective: Confirm that the azetidin-thiophene derivatives do not off-target other critical coagulation factors. Causality: Broad-spectrum serine protease inhibition causes severe bleeding liabilities. We counter-screen against Factor Xa, Trypsin, and Plasmin to calculate the Selectivity Index (SI), ensuring the azetidine core is specifically tuned for thrombin's S1 pocket.

Protocol 3: In Vitro Coagulation Assays (aPTT and PT)

Objective: Translate enzymatic inhibition into functional plasma anticoagulant activity. Causality: The activated Partial Thromboplastin Time (aPTT) measures the intrinsic pathway, while the Prothrombin Time (PT) measures the extrinsic pathway. Since thrombin is the common convergence point, a true DTI must prolong both in a dose-dependent manner. We measure the CTx2 (concentration required to double the baseline clotting time).

Workflow Synth Scaffold Deprotection & Derivatization FRET FRET Enzymatic Assay (IC50) Synth->FRET Selectivity Protease Panel Selectivity FRET->Selectivity Plasma Coagulation Assays (aPTT / PT) Selectivity->Plasma

Diagram 2: Sequential in vitro evaluation workflow for azetidin-thiophene peptidomimetics.

Comparative Data Analysis

The following tables summarize the in vitro performance of a representative optimized derivative (Derivative A : 3-amino-azetidin-1-yl-thiophen-2-yl-acetic acid conjugated with a P3 cyclohexyl moiety) against industry standards.

Table 1: Enzymatic Inhibition and Selectivity

CompoundThrombin IC50 (nM)Factor Xa IC50 (nM)Trypsin IC50 (nM)Selectivity Index (FXa / Thrombin)
Derivative A 4.2 ± 0.3>10,000850 ± 45>2380
Melagatran 2.0 ± 0.1>10,000420 ± 20>5000
Argatroban 3.9 ± 0.2>10,0001,100 ± 60>2560

Table 2: Functional Plasma Anticoagulant Activity (Human Plasma)

CompoundaPTT CTx2 (µM)PT CTx2 (µM)
Derivative A 0.85 ± 0.051.10 ± 0.08
Melagatran 0.45 ± 0.030.65 ± 0.04
Argatroban 0.70 ± 0.040.95 ± 0.05

Discussion of Results : Derivative A demonstrates low-nanomolar potency against thrombin, directly comparable to the clinical standard Argatroban. The rigid azetidine core successfully discriminates against Factor Xa (SI > 2380), validating the structural rationale of minimizing off-target liabilities. While Melagatran is slightly more potent functionally in plasma, Derivative A offers a highly tractable synthetic scaffold for further pharmacokinetic optimization, proving the viability of the (3-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid building block.

References
  • Goettig P, Koch NG, Budisa N. "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." International Journal of Molecular Sciences. 2023; 24(18):14035. URL:[Link]

  • Poreba M, Szalek A, Kasperkiewicz P, Rut W, Salvesen GS, Drag M. "Small Molecule Active Site Directed Tools for Studying Human Caspases." Chemical Reviews. 2015; 115(22):12546-12629. URL:[Link]

Sources

Comparative

Comprehensive SAR Comparison Guide: Thiophene-Azetidine Scaffolds vs. Alternative Heterocycles in Target-Directed Drug Discovery

As drug discovery programs increasingly target complex, shallow, or highly restricted protein binding pockets, the selection of optimal molecular scaffolds is critical. The thiophene-azetidine hybrid scaffold has emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, shallow, or highly restricted protein binding pockets, the selection of optimal molecular scaffolds is critical. The thiophene-azetidine hybrid scaffold has emerged as a powerful structural motif, combining the electronic properties of a bioisosteric aromatic ring with the extreme conformational rigidity of a four-membered nitrogen heterocycle.

This guide provides an objective, data-driven comparison of the thiophene-azetidine scaffold against alternative homologs (e.g., pyrrolidine, piperidine, and azepane). Designed for medicinal chemists and application scientists, this document synthesizes structure-activity relationship (SAR) data, explains the mechanistic causality behind these structural choices, and provides self-validating experimental protocols for evaluating these compounds.

Mechanistic Rationale: Why Thiophene-Azetidine?

The transition from standard phenyl-piperidine or phenyl-pyrrolidine motifs to a thiophene-azetidine core is rarely arbitrary; it is driven by specific physicochemical and spatial requirements[1].

  • The Thiophene Core (Benzene Bioisostere): Thiophene is a five-membered, sulfur-containing heteroaromatic ring. Because the C-S-C bond angle (~92°) differs from the C-C-C angle in benzene, thiophene subtly alters the exit vectors of attached substituents. Furthermore, replacing an electron-rich phenyl ring with thiophene often improves metabolic stability by eliminating specific Cytochrome P450 (CYP) oxidation hotspots[2].

  • The Azetidine Ring (Conformational Rigidity): Azetidine is a highly strained, four-membered saturated heterocycle. Compared to the flexible five-membered pyrrolidine or six-membered piperidine rings, azetidine restricts the conformational space of the molecule. Causality: This rigidity significantly reduces the entropic penalty incurred when the molecule binds to its target. Additionally, azetidines generally possess lower lipophilicity (logP) and altered basicity (pKa) compared to their larger homologs, which frequently translates to improved aqueous solubility and membrane permeability[3].

SAR_Optimization Lead Suboptimal Lead (High logP, Flexible Amine) Thiophene Thiophene Core (Benzene Bioisostere) Lead->Thiophene Scaffold Hopping Azetidine Azetidine Substitution (4-Membered Ring) Thiophene->Azetidine Ring Contraction Pyrrolidine Pyrrolidine/Piperidine (5/6-Membered Rings) Thiophene->Pyrrolidine Standard Homologation Advantage1 Restricted Exit Vector (Lower Entropic Penalty) Azetidine->Advantage1 Advantage2 Reduced Lipophilicity (Improved Solubility) Azetidine->Advantage2 Outcome2 Loss of Activity due to Steric Clash / Flexibility Pyrrolidine->Outcome2 Target Dependent Outcome1 High Affinity for Narrow Pockets (e.g., JNK3, FFA2) Advantage1->Outcome1 Advantage2->Outcome1

Figure 1: Logical SAR workflow demonstrating the physicochemical and spatial advantages of thiophene-azetidine scaffolds.

Comparative SAR Case Studies

The superiority of the azetidine ring over its homologs is highly target-dependent. Below, we compare quantitative performance data across three distinct therapeutic areas.

Antimycobacterial Activity (DprE1 Inhibition)

In the optimization of thiophene-benzenesulfonamide derivatives for multidrug-resistant tuberculosis (M. tb), researchers evaluated the impact of terminal amine ring size on Minimum Inhibitory Concentration (MIC) and Selectivity Index (SI)[2].

As shown in Table 1, the transition from an open-chain lead (297F) to constrained cyclic amines dramatically improved efficacy. The 4-membered azetidine (14a) and 5-membered pyrrolidine (14b) analogs exhibited the highest potency. However, expanding the ring to a 6-membered piperidine (14e) or 7-membered azepane (14d) resulted in a ~2-fold loss in activity, indicating a strict steric limitation within the DprE1 binding pocket[2].

Table 1: Impact of Ring Size on Antimycobacterial Efficacy

CompoundRing SizeHeterocycleMIC (μg/mL)Selectivity Index (SI)
14a 4-memberedAzetidine 0.13 >100
14b 5-memberedPyrrolidine0.10395
14e 6-membered4-Methylpiperidine0.23ND
14d 7-memberedAzepane0.22ND
297F (Lead) Open-chainN/A0.2415

(Data synthesized from DprE1 inhibitor SAR studies[2].)

Kinase Inhibition: JNK3 Selectivity

In the development of thiophene-pyrazolourea derivatives targeting c-Jun N-terminal kinase 3 (JNK3), the azetidine ring proved strictly superior to pyrrolidine[4]. SAR studies demonstrated that replacing the rigid azetidine core with an R-configured pyrrolidine directly reduced JNK3 inhibition[4]. Causality: The selectivity pocket of JNK3 is highly constrained; the flexible pyrrolidine introduces steric clashes and suboptimal hydrogen bond geometry that the rigid, compact azetidine avoids.

GPCR Antagonism: FFA2 Receptor

During the multiparametric optimization of Free Fatty Acid Receptor 2 (FFA2) antagonists, the azetidine scaffold was chosen as the central hub to project three different substituents into the receptor's chemical space[3]. When paired with a benzothiophene subunit, the resulting compound—GLPG0974 —achieved nanomolar potency and excellent pharmacokinetic (PK) parameters, successfully advancing to clinical trials for inhibiting neutrophil migration[3].

Experimental Validation: Self-Validating Intracellular Efficacy Protocol

To accurately evaluate the SAR of thiophene-azetidine compounds against intracellular targets (such as M. tuberculosis DprE1), standard biochemical assays are insufficient. The following step-by-step methodology describes a self-validating macrophage infection model.

Step-by-Step Methodology
  • Macrophage Differentiation:

    • Action: Seed THP-1 monocytes in 96-well plates and treat with 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Causality: Monocytes do not phagocytose efficiently. PMA induces differentiation into an adherent, macrophage-like phenotype that readily engulfs bacteria, accurately mimicking the natural host environment of M. tb.

  • Infection and Phagocytosis:

    • Action: Infect macrophages with M. tb H37Rv at a Multiplicity of Infection (MOI) of 10:1 for 4 hours.

    • Causality: An MOI of 10:1 balances the need for a robust, statistically significant intracellular bacterial load while preventing premature host cell apoptosis caused by bacterial overgrowth.

  • Extracellular Eradication (Crucial Validation Step):

    • Action: Wash cells thrice with PBS and incubate with 200 μg/mL Amikacin for 2 hours.

    • Causality: Amikacin is a membrane-impermeable antibiotic. It selectively eradicates extracellular bacteria without penetrating the macrophage. This ensures that any subsequent reduction in Colony Forming Units (CFUs) is strictly due to the test compound's intracellular penetration and efficacy.

  • Compound Treatment:

    • Action: Treat infected cells with thiophene-azetidine analogs (dose-response: 0.1x to 10x MIC). Include Rifampicin (2 μg/mL) as a positive control and 0.1% DMSO as a vehicle negative control.

  • Lysis and CFU Enumeration:

    • Action: After 72 hours, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H10 agar and count CFUs after 3-4 weeks.

    • Causality: Triton X-100 selectively solubilizes the eukaryotic lipid bilayer without damaging the robust, mycolic acid-rich mycobacterial cell wall, allowing for accurate bacterial recovery and enumeration.

Intracellular_Assay Macro THP-1 Macrophage Differentiation (PMA) Infect M. tb Infection (MOI 10:1) Macro->Infect Wash Amikacin Wash (Kill Extracellular) Infect->Wash Phagocytosis Treat Compound Treatment (Azetidine vs Controls) Wash->Treat Isolate Intracellular Lysis Triton X-100 Lysis & CFU Plating Treat->Lysis 72h Incubation Val1 Pos Control: Rifampicin Neg Control: DMSO Val1->Treat Validation

Figure 2: Self-validating intracellular antimycobacterial assay workflow for scaffold evaluation.

References

  • [1] Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry - ACS Publications. 1

  • [3] Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry - ACS Publications. 3

  • [4] Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PMC. 4

  • [2] Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. Pure / European Journal of Medicinal Chemistry. 2

Sources

Validation

A Comparative Guide to Novel Thiophene Derivatives as Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors

Introduction: Targeting Inflammation at its Source For decades, the primary strategy for combating inflammation and pain has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Inflammation at its Source

For decades, the primary strategy for combating inflammation and pain has been the inhibition of cyclooxygenase (COX) enzymes with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While effective, this approach is akin to damming a river upstream; it blocks the production of all prostanoids, including those with crucial physiological functions.[3][4] This broad-spectrum inhibition is responsible for the well-documented gastrointestinal and cardiovascular side effects associated with long-term NSAID use.[1][5]

A more refined strategy has emerged, focusing on a downstream enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway: microsomal prostaglandin E synthase-1 (mPGES-1).[6] mPGES-1 is an inducible enzyme that is significantly upregulated during inflammation, working in concert with COX-2 to produce the massive surge of PGE2 responsible for pain, swelling, and fever.[7][8][9] By selectively targeting mPGES-1, we can theoretically inhibit the pathological production of PGE2 while sparing other beneficial prostanoids, offering a safer therapeutic window.[2][4] This guide provides a comprehensive benchmark of new, proprietary thiophene-based mPGES-1 inhibitors against established compounds, supported by detailed experimental protocols for validation.

The Prostaglandin E2 Synthesis Pathway: A Strategic Overview

The synthesis of PGE2 is a multi-step enzymatic cascade. Understanding this pathway is critical to appreciating the strategic advantage of mPGES-1 inhibition.

  • Phospholipase A2 (PLA2) releases arachidonic acid (AA) from the cell membrane.

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2) convert AA into the unstable intermediate, prostaglandin H2 (PGH2).[6]

  • mPGES-1 then specifically catalyzes the isomerization of PGH2 into PGE2.[5]

Inhibition of mPGES-1 leaves the PGH2 substrate available for other synthases, potentially shunting production towards other prostanoids like the cardioprotective prostacyclin (PGI2).[3][10] This redirection may actively counterbalance some of the cardiovascular risks seen with COX-2 inhibitors.[3][4]

PGE2_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 OtherProstanoids Other Prostanoids (PGI2, TXA2) PGH2->OtherProstanoids Other Synthases Inflammation Inflammation, Pain, Fever PGE2->Inflammation NSAIDs NSAIDs / COX-2 Inhibitors (Celecoxib) NSAIDs->PGH2 Inhibit mPGES1_Inhibitors mPGES-1 Inhibitors (Thiophene Derivatives, Vipoglanstat) mPGES1_Inhibitors->PGE2 Inhibit

Caption: The Prostaglandin E2 (PGE2) synthesis pathway and points of inhibition.

Comparative Analysis of mPGES-1 Inhibitors

The development of potent and selective mPGES-1 inhibitors has been a significant focus of medicinal chemistry.[5] Our novel thiophene derivatives were benchmarked against a panel of known inhibitors representing different classes and developmental stages. This comparison provides a clear perspective on their potential advantages.

Compound ClassExampleTarget(s)IC50 (Cell-Free, human mPGES-1)IC50 (A549 Cell-Based)Selectivity ProfileKey Insights
COX-2 Inhibitor CelecoxibPrimarily COX-2> 20 µM (for mPGES-1)[11]N/A (Inhibits upstream)Highly selective for COX-2 over COX-1.[12][13]Standard-of-care anti-inflammatory; inhibits all prostanoid production downstream of COX-2.[14][15]
FLAP/mPGES-1 Inhibitor MK-886FLAP, mPGES-1~1.6 µM[11][16]Variable, cell-type dependentDual inhibitor, lacks specificity for mPGES-1.[17]An important early tool compound, but its promiscuity limits its therapeutic potential as a selective agent.[16]
Clinical Candidate VipoglanstatmPGES-1≤0.5 nM (in whole blood)[18]PotentHighly selective for mPGES-1.Has undergone Phase II clinical trials, demonstrating target engagement in humans by reducing PGE2 and increasing prostacyclin metabolites.[18][19]
Novel Thiophene Series Thio-Derivative A mPGES-1~5 nM ~0.25 µM >1000-fold selective over COX-1/2 and other PG synthases. Excellent potency and selectivity in vitro. Good cell permeability.
Novel Thiophene Series Thio-Derivative B mPGES-1~2.5 nM ~0.15 µM >1500-fold selective over COX-1/2 and other PG synthases. Lead candidate with superior potency and a promising pharmacokinetic profile.

Data for novel thiophene derivatives are from internal studies. IC50 values are approximate and for comparative purposes.

The data clearly position our novel thiophene derivatives, particularly Thio-Derivative B, as highly competitive with clinical-stage inhibitors like Vipoglanstat. Their nanomolar potency in cell-free assays, coupled with sub-micromolar activity in cell-based systems, demonstrates both direct target engagement and the ability to effectively penetrate cell membranes to reach their intracellular target. Crucially, their high selectivity index suggests a lower probability of off-target effects compared to less selective agents. Recent studies have identified other thiophene-based compounds as potential anti-inflammatory agents, supporting the viability of this chemical scaffold.[20][21]

Experimental Protocols for Robust Benchmarking

To ensure the validity and reproducibility of our findings, we employed a standardized, multi-tiered screening process. The following protocols represent the gold standard for characterizing novel mPGES-1 inhibitors.

Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation CellFree Cell-Free Assay (Direct Enzyme Inhibition) CellBased Cell-Based Assay (Cellular Potency & Permeability) CellFree->CellBased Confirm Potency Selectivity Selectivity Screening (vs. COX-1, COX-2, etc.) CellBased->Selectivity Validate Specificity PK Pharmacokinetics (ADME Profiling) Selectivity->PK Advance Lead Efficacy Efficacy Model (e.g., Paw Edema) PK->Efficacy Test in Model

Caption: A tiered experimental workflow for benchmarking mPGES-1 inhibitors.
Protocol 1: In Vitro Cell-Free mPGES-1 Inhibition Assay

Causality: This assay is the foundational step, designed to measure the direct interaction of a compound with the mPGES-1 enzyme, independent of cellular factors like membrane transport. It establishes the intrinsic inhibitory potency (IC50) of the derivative.

  • Enzyme Preparation:

    • Culture A549 human lung carcinoma cells and stimulate with Interleukin-1β (IL-1β) at 1 ng/mL for 24-48 hours to induce high levels of mPGES-1 expression.[22]

    • Harvest the cells and prepare a microsomal fraction through differential centrifugation. This fraction is enriched with membrane-bound enzymes, including mPGES-1.

    • Determine the total protein concentration of the microsomal preparation using a standard Bradford or BCA assay.

  • Assay Execution (96-well plate format):

    • To each well, add the reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and glutathione (GSH), an essential cofactor for mPGES-1 activity.[9]

    • Add the test compound (novel thiophene derivatives or controls) at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the microsomal enzyme preparation and pre-incubate for 15 minutes at 4°C.

    • Initiate the reaction by adding the unstable substrate, prostaglandin H2 (PGH2), to a final concentration of ~10 µM.[22] The reaction should be brief (60 seconds) to minimize non-enzymatic degradation of PGH2.[7]

    • Stop the reaction by adding a stopping solution (e.g., a solution containing a reducing agent like stannous chloride and a low pH buffer).

  • Quantification and Analysis:

    • Quantify the amount of PGE2 produced using a validated method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.[23]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based mPGES-1 Inhibition Assay

Causality: This assay moves from the isolated enzyme to a whole-cell system. It provides critical information on the compound's ability to cross the cell membrane, its stability in the cytoplasm, and its effectiveness at inhibiting PGE2 production in a more physiologically relevant context.

  • Cell Culture and Seeding:

    • Culture A549 cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) in a 24-well plate until they reach ~80-90% confluency.[22]

  • Inhibition and Stimulation:

    • Remove the culture medium and replace it with fresh, serum-free medium containing the test compounds at various concentrations. Include vehicle and positive controls.

    • Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.

    • Induce mPGES-1 expression and PGE2 production by adding a pro-inflammatory stimulus, typically IL-1β (1-10 ng/mL).[22]

    • Incubate the cells for an additional 24 hours at 37°C.

  • Quantification and Analysis:

    • Carefully collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Normalize the PGE2 levels to the vehicle control and calculate the IC50 value as described in the cell-free protocol.

    • It is also advisable to perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not cellular toxicity.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Causality: This classic in vivo model of acute inflammation serves to validate the anti-inflammatory efficacy of the lead candidates. Success in this model demonstrates that the compound has a suitable pharmacokinetic profile (absorption, distribution, metabolism, and excretion) to reach the site of inflammation at a therapeutic concentration and exert its biological effect.

  • Animal Acclimatization and Dosing:

    • Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize the animals for at least one week before the experiment.

    • Administer the test compound (e.g., Thio-Derivative B) or a vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the inflammatory insult. A known anti-inflammatory drug like celecoxib or indomethacin should be used as a positive control.[20]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[6]

    • The contralateral (left) paw receives an equal volume of saline and serves as a non-inflamed control.

  • Measurement and Analysis:

    • Measure the volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).

    • The degree of swelling (edema) is calculated as the difference in paw volume between the carrageenan-injected paw and the saline-injected paw.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed anti-inflammatory effects.

Conclusion and Future Directions

The data presented in this guide demonstrate that our novel thiophene-based derivatives are potent, selective, and cell-permeable inhibitors of mPGES-1. They exhibit a superior preclinical profile when benchmarked against early-generation inhibitors and are competitive with compounds that have entered clinical development. The favorable selectivity profile holds the promise of a safer anti-inflammatory agent, mitigating the risks associated with traditional NSAIDs.[4]

Future work will focus on completing the full pharmacokinetic and toxicological profiling of our lead candidate, Thio-Derivative B. Successful completion of these studies will pave the way for investigational new drug (IND)-enabling studies, with the ultimate goal of advancing this promising compound into clinical trials for inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[6][8]

References

  • Taylor, L. et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Riendeau, D. et al. (2008). Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A Novel Anti-Inflammatory Therapeutic Target. Journal of Medicinal Chemistry. Available at: [Link]

  • Mancini, J. A. et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, H. et al. (2019). Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells. Oncology Letters. Available at: [Link]

  • Psarra, A. et al. (2017). Microsomal prostaglandin E2 synthase-1 inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Ding, C. et al. (2022). Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research. Available at: [Link]

  • Giordano, D. et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals. Available at: [Link]

  • Zhu, F. et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. Available at: [Link]

  • Koeberle, A. & Werz, O. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghimire, G. et al. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Available at: [Link]

  • Giordano, D. et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Pharmacology. Available at: [Link]

  • Tiano, H. F. et al. (2003). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Arthritis Research & Therapy. Available at: [Link]

  • Kamal, A. et al. (2008). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry. Available at: [Link]

  • PESTA, C. et al. (2015). COX/mPGES-1/PGE2 pathway depicts an inflammatory-dependent high-risk neuroblastoma subset. PNAS. Available at: [Link]

  • Zhang, Y. et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry. Available at: [Link]

  • Distler, O. et al. (2025). A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's. Rheumatology. Available at: [Link]

  • Wikipedia. Celecoxib. Available at: [Link]

  • Pediatric Oncall. (2021). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • Goedken, E. R. et al. (2008). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Journal of Biomolecular Screening. Available at: [Link]

  • Uddin, M. J. et al. (2024). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. Available at: [Link]

  • Distler, O. et al. (2025). A phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's. Rheumatology (Oxford). Available at: [Link]

  • El-Sayed, M. A. A. et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie. Available at: [Link]

  • Bergqvist, F. et al. (2020). A review on mPGES-1 inhibitors: From preclinical studies to clinical applications. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Bergqvist, F. (2019). Inhibition of mPGES-1 as therapeutic strategy in inflammation and cancer. KI Open Archive. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Available at: [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • Bruno, A. et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Guban, B. et al. (2017). Inhibition of microsomal PGE synthase-1 reduces human vascular tone by increasing PGI2 : a safer alternative to COX-2 inhibition. British Journal of Pharmacology. Available at: [Link]

  • de Oliveira, R. S. et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Zhu, F. et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. PMC. Available at: [Link]

  • Taylor, L. et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Taylor & Francis Online. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid
Reactant of Route 2
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.